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  • Product: 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine
  • CAS: 1111638-50-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

Chemoinformatics, Synthetic Pathways, and Application in Kinase Inhibitor Design [1] Executive Summary This technical guide provides a comprehensive analysis of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (CAS: 1111638-50-6), a...

Author: BenchChem Technical Support Team. Date: February 2026

Chemoinformatics, Synthetic Pathways, and Application in Kinase Inhibitor Design [1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (CAS: 1111638-50-6), a critical heterocyclic scaffold in the development of Janus Kinase (JAK) inhibitors and other ATP-competitive small molecules. Beyond its molecular weight, this guide explores the structural causality of its synthesis, its physicochemical behavior, and its utility as a "warhead" intermediate in Fragment-Based Drug Discovery (FBDD).

Part 1: Physicochemical Profile

The molecular weight of this compound is not merely a number; it represents a calculated balance between fragment-sized ligand efficiency (LE) and synthetic handle availability.

1.1 Core Specifications
PropertyValueTechnical Note
Molecular Weight 272.05 g/mol Ideal for FBDD (Rule of 3 compliant: MW < 300).
Molecular Formula

High nitrogen content increases water solubility/H-bonding.
Exact Mass 271.956Monoisotopic mass for HRMS validation.
CAS Number 1111638-50-6Primary identifier for regulatory/sourcing.
Appearance Pale-yellow solidColoration often due to trace iodine liberation or conjugation.
Solubility DMSO, DMFLimited solubility in non-polar solvents due to polarity.
1.2 Structural Significance

The molecule features a pyrimidine ring attached to the C4 position of a pyrazole .[2] The critical feature is the iodine atom at C3 .

  • The "Heavy Atom" Effect: The iodine atom (MW ~126.9) accounts for nearly 47% of the total molecular weight. In crystallography, this provides anomalous scattering power for phasing.

  • Halogen Bonding: The iodine acts as a sigma-hole donor, potentially forming halogen bonds with backbone carbonyls in the kinase hinge region, a strategy used to boost potency in inhibitors like axitinib.

Part 2: Synthetic Pathways & Expertise

As a Senior Scientist, I advise against "blind" synthesis. The production of this molecule requires understanding the regioselectivity of electrophilic aromatic substitution on nitrogen-rich heterocycles.

2.1 The Convergent Synthesis Protocol

The most robust route avoids the instability of pre-iodinated boronic acids by installing the iodine after the pyrazole-pyrimidine coupling.

Step 1: Suzuki-Miyaura Coupling React 4-chloropyrimidine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (often Boc-protected).

  • Catalyst:

    
     is preferred over 
    
    
    
    for stability.
  • Base:

    
     or 
    
    
    
    .
  • Outcome: Yields the intermediate 4-(1H-pyrazol-4-yl)pyrimidine .[2]

Step 2: Regioselective Iodination (The Critical Step) Standard pyrazole iodination targets C4. However, since C4 is occupied by the pyrimidine ring, the electrophile is forced to the C3/C5 position.

  • Reagent:N-Iodosuccinimide (NIS) .[3] Avoid elemental iodine (

    
    ) to prevent over-oxidation or complexation.
    
  • Solvent: DMF or Acetonitrile (polar aprotic promotes the ionic mechanism).

  • Mechanism:[4] The pyrazole NH directs the electrophile (

    
    ) to the adjacent carbon (C3/C5 tautomerism makes these equivalent until substituted).
    
2.2 Visualization of Synthetic Logic

SynthesisWorkflow Start1 4-Chloropyrimidine Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start1->Step1 Start2 Pyrazole-4-Boronate Start2->Step1 Inter Intermediate: 4-(1H-pyrazol-4-yl)pyrimidine Step1->Inter C-C Bond Formation Step2 Regioselective Iodination (NIS, DMF, 0°C -> RT) Inter->Step2 Electrophilic Attack Note Why C3? C4 is blocked by Pyrimidine. Electrophile directed to C3. Inter->Note Product TARGET: 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Step2->Product C3 Substitution

Figure 1: Convergent synthesis workflow demonstrating the regioselective iodination logic.

Part 3: Application in Drug Discovery

This molecule is not a final drug but a privileged scaffold . Its value lies in the "Warhead" concept.

3.1 The "Iodine Handle" Strategy

The C3-Iodine is a leaving group. In Medicinal Chemistry, this allows for a second round of cross-coupling to introduce diversity at the solvent-exposed front of the ATP binding pocket.

  • Reaction: Sonogashira (alkynes) or Suzuki (aryl/heteroaryl).

  • Target: This specific substitution pattern is analogous to the core of Ruxolitinib and Baricitinib (though those use pyrrolo[2,3-d]pyrimidines, the spatial geometry of the H-bond donor/acceptor motif is highly similar).

3.2 Derivatization Pathway

Derivatization cluster_reactions Functionalization Logic Core 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (Scaffold) PathA Suzuki Coupling (Ar-B(OH)2) Core->PathA PathB Cyanation (Zn(CN)2) Core->PathB PathC N-Alkylation (R-X, Base) Core->PathC ResultA Bi-aryl Inhibitors (Selectivity) PathA->ResultA ResultB Nitrile Derivatives (Covalent Probes) PathB->ResultB ResultC Solubility Tail (ADME Optimization) PathC->ResultC

Figure 2: The "Warhead" utility of the scaffold in generating diverse kinase inhibitor libraries.

Part 4: Experimental Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

  • 1H NMR (DMSO-d6):

    • Diagnostic Peak: The pyrimidine protons will appear as a doublet (approx. 8.5 ppm) and a doublet (approx.[1] 7.2 ppm).[1]

    • Pyrazole Singlet: Crucially, the loss of the C3-H means you will see one less aromatic proton compared to the intermediate. You should observe a broad singlet for the N-H (13.0+ ppm) and a singlet for the remaining C5-H (approx. 8.0 ppm).

  • Mass Spectrometry:

    • Look for the

      
       peak at 273.0 .
      
    • Iodine Pattern: Iodine is monoisotopic, so you will not see the M+2 isotope pattern characteristic of Chlorine or Bromine. This is a key purity check.

References
  • Sigma-Aldrich. (n.d.). 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Product Data. Retrieved from

  • Voutchkova, A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. MDPI Crystals. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51034337. Retrieved from

  • Fluorochem. (n.d.). Product Analysis: 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine. Retrieved from

  • Incyte Corp. (Patents regarding JAK Inhibitor Synthesis). Methods for the synthesis of pyrazole-pyrimidine derivatives. (Contextual reference for scaffold utility).

Sources

Exploratory

4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine chemical structure

The following technical guide details the chemical structure, synthesis, and application of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (CAS: 1111638-50-6), a privileged scaffold in medicinal chemistry. Executive Summary 4-(3-I...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (CAS: 1111638-50-6), a privileged scaffold in medicinal chemistry.

Executive Summary

4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine is a high-value heterocyclic intermediate primarily utilized in the discovery of kinase inhibitors (e.g., JAK, CDK, and MAPK pathways). Its structure features a bi-heteroaryl core composed of a pyrimidine ring linked to the 4-position of a pyrazole ring.

The defining feature of this molecule is the iodine atom at the 3-position of the pyrazole. This halogen serves as a versatile "chemical handle," enabling late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to access the hydrophobic regions of kinase ATP-binding pockets.

Key Technical Specifications:

  • CAS Number: 1111638-50-6[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    IN
    
    
  • Molecular Weight: 272.05 g/mol

  • Core Scaffold: Pyrazolyl-pyrimidine (Bi-aryl system)

  • Primary Application: Fragment-based drug discovery (FBDD) and scaffold hopping for kinase inhibitors.

Structural Analysis & Tautomerism

Connectivity and Numbering

The molecule consists of two aromatic systems:

  • Pyrimidine Ring: Attached at its C4 position to the pyrazole.

  • Pyrazole Ring: Attached at its C4 position to the pyrimidine, with an iodine atom at C3.[3]

Tautomeric Consideration: In the unsubstituted 1H-pyrazole form, the positions 3 and 5 are tautomerically equivalent due to the rapid migration of the proton between N1 and N2. However, the nomenclature "3-iodo" is specific. In solution, the molecule exists as an equilibrium mixture of 3-iodo-1H-pyrazole and 5-iodo-1H-pyrazole tautomers.

  • Dominant Tautomer: In polar solvents (DMSO, MeOH), the tautomer maximizing hydrogen bond interactions (often the 3-iodo form due to the inductive effect of the iodine and the pyrimidine) typically predominates.

  • Synthetic Implication: When N-alkylating this scaffold, a mixture of N1 and N2 regioisomers will form unless specific conditions (steric bulk or solvent polarity) are used to direct selectivity.

Physicochemical Profile
PropertyValue (Predicted)Significance
LogP ~1.3 - 1.8Favorable lipophilicity for oral bioavailability (Rule of 5 compliant).
TPSA ~54 ŲIndicates good membrane permeability.
H-Bond Donors 1 (NH)Critical for H-bonding with the kinase "hinge region" (e.g., Glu/Leu backbone).
H-Bond Acceptors 3 (N)Interaction points for water bridges or side chains.
pKa (Pyrazole NH) ~12-13Weakly acidic; deprotonation requires strong bases (NaH, Cs₂CO₃).

Synthetic Pathways[4][5][6][7]

Two primary strategies exist for synthesizing this scaffold: De Novo Pyrimidine Construction (Method A) and Pd-Catalyzed Cross-Coupling (Method B).[4]

Method A: Enaminone Cyclization (The "Construction" Route)

This is the most robust industrial route, avoiding the regioselectivity issues of coupling di-halogenated heterocycles.

  • Starting Material: 1-(3-Iodo-1H-pyrazol-4-yl)ethanone .

  • Step 1 (Enaminone Formation): Reaction with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) yields the 
    
    
    
    -unsaturated enaminone intermediate.
  • Step 2 (Cyclization): Condensation with formamidine acetate (or guanidine for 2-amino analogs) closes the pyrimidine ring.

Method B: Suzuki-Miyaura Cross-Coupling

This route is faster for small-scale library generation but requires careful control to prevent de-iodination.

  • Coupling Partners: 4-Chloropyrimidine + 3-Iodo-1H-pyrazole-4-boronic acid pinacol ester .

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Challenge: The C-I bond is labile under Pd-catalysis. Mild bases (K₃PO₄) and lower temperatures (60-80°C) are required to preserve the iodine while coupling the boronate.

Visualization: Synthesis Workflow (Method A)

The following diagram illustrates the logical flow of the Enaminone Cyclization Route , highlighting the critical intermediate that ensures correct regiochemistry.

SynthesisRoute Start 1-(3-Iodo-1H-pyrazol-4-yl) ethanone Inter Enaminone Intermediate (3-(dimethylamino)-1-(3-iodo-1H-pyrazol-4-yl) prop-2-en-1-one) Start->Inter Condensation Reagent1 DMF-DMA (110°C, 4h) Reagent1->Inter Product 4-(3-Iodo-1H-pyrazol-4-yl) pyrimidine (Target Scaffold) Inter->Product Cyclization Reagent2 Formamidine Acetate NaOEt / EtOH (Reflux, 6h) Reagent2->Product

Figure 1: Step-wise synthesis via the Enaminone Cyclization pathway, ensuring regioselective pyrimidine formation.

Detailed Experimental Protocol

Objective: Synthesis of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine via Enaminone Cyclization.

Reagents & Equipment[5][7][8]
  • Precursor: 1-(3-Iodo-1H-pyrazol-4-yl)ethanone (1.0 eq)

  • Reagent A:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
    
  • Reagent B: Formamidine acetate (2.0 eq)

  • Base: Sodium ethoxide (NaOEt) (2.5 eq)

  • Solvent: Anhydrous Ethanol (EtOH)

  • Equipment: 100 mL Round-bottom flask, Reflux condenser, Rotary evaporator.

Step-by-Step Methodology
Phase 1: Formation of Enaminone Intermediate
  • Charge: In a dry round-bottom flask, dissolve 1-(3-Iodo-1H-pyrazol-4-yl)ethanone (10 mmol) in anhydrous toluene or DMF (20 mL).

  • Add Reagent: Add DMF-DMA (15 mmol) dropwise.

  • Reflux: Heat the mixture to 110°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot should disappear, replaced by a more polar, UV-active spot (the enaminone).

  • Concentrate: Remove the solvent and excess DMF-DMA under reduced pressure to obtain the crude enaminone as a yellow/orange solid. Note: This intermediate is often used directly without purification.

Phase 2: Pyrimidine Ring Closure
  • Resuspend: Dissolve the crude enaminone in anhydrous EtOH (30 mL).

  • Add Cyclization Agents: Add Formamidine acetate (20 mmol) followed by NaOEt (25 mmol).

  • Reaction: Reflux the mixture (80°C) for 6–12 hours.

  • Quench: Cool to room temperature. Neutralize with dilute acetic acid to pH ~7.

  • Isolation:

    • Evaporate the ethanol.

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and filter.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

  • Validation: The product should appear as a pale yellow solid. Confirm identity via ¹H NMR (characteristic pyrimidine doublets at ~9.1 and ~8.7 ppm).

Functionalization Strategy (SAR)

The 3-iodo position is the strategic pivot point for Structure-Activity Relationship (SAR) expansion.

Reaction ClassReagent ExampleOutcomeApplication
Suzuki Coupling Aryl Boronic Acids3-Aryl-pyrazolyl-pyrimidineAccessing the hydrophobic back-pocket of the kinase.
Sonogashira Terminal Alkynes3-Alkynyl-pyrazolyl-pyrimidineRigid linkers for probing narrow selectivity channels.
N-Alkylation Alkyl Halides / TosylatesN1-Substituted analogsModulating solubility and solvent-front interactions.

Critical Note on Selectivity: When performing Pd-catalyzed couplings on the 3-iodo position, the pyrazole NH must often be protected (e.g., THP, SEM, or Boc) to prevent catalyst poisoning and N-arylation side reactions.

References

  • Sigma-Aldrich. (n.d.). 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Product Sheet. Retrieved from

  • PubChem. (n.d.). Compound Summary for CAS 1111638-50-6. Retrieved from

  • Lin, Q. et al. (2014). Discovery of Pyrazolyl-Pyrimidine Derivatives as Potent Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for scaffold synthesis).
  • Fustero, S. et al. (2010). Improved Regioselective Synthesis of Pyrazoles and Pyrimidines. Chemical Reviews.

Sources

Foundational

An In-depth Technical Guide to 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine: A Versatile Scaffold in Medicinal Chemistry

Abstract The pyrazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a purine bioisostere and its prevalence in a multitude of clinically relevant kinase inhibitors. This te...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a purine bioisostere and its prevalence in a multitude of clinically relevant kinase inhibitors. This technical guide provides a comprehensive analysis of a key building block, 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine . We will dissect its chemical and physical properties, provide a validated, field-proven protocol for its synthesis, and explore its strategic application in drug discovery. This document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold for the design and synthesis of novel therapeutic agents. We will delve into the principles of bioisosterism and scaffold hopping, demonstrating the compound's utility as a synthetic intermediate for creating libraries of potential drug candidates through palladium-catalyzed cross-coupling reactions.

Part 1: Chemical Identity and Physicochemical Properties

The title compound, 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine, is a heterocyclic aromatic molecule featuring a pyrimidine ring linked to the 4-position of a 3-iodinated pyrazole ring. The presence of multiple nitrogen atoms makes it an excellent hydrogen bond acceptor and donor, while the carbon-iodine bond provides a reactive handle for extensive chemical modification.

PropertyValueReference
Systematic Name 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidineSigma-Aldrich[1]
CAS Number 1111638-50-6MolCore[2]
Molecular Formula C₇H₅IN₄Sigma-Aldrich[1]
Molecular Weight 272.05 g/mol Sigma-Aldrich[1]
Appearance Pale-yellow to Yellow-brown SolidSigma-Aldrich[1]
Storage Temperature 2-8 °CSigma-Aldrich[1]
InChI Key UVKFMSYWNWEXLD-UHFFFAOYSA-NSigma-Aldrich[1]

Part 2: Synthesis and Characterization

The synthesis of 4-(pyrazol-4-yl)pyrimidines is most efficiently achieved via palladium-catalyzed cross-coupling reactions.[1][3] The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a preferred method due to the stability and low toxicity of the boronic acid reagents.[4]

Proposed Synthetic Workflow

A robust and logical synthesis for the title compound involves two key steps:

  • Suzuki-Miyaura Coupling: Reaction of a protected pyrazole-4-boronic acid pinacol ester with a 4-halopyrimidine to form the core C-C bond.

  • Electrophilic Iodination: Introduction of the iodine atom at the C3 position of the pyrazole ring.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection & Iodination A 4-Chloropyrimidine C PdCl₂(dppf) • CH₂Cl₂ K₂CO₃, Dioxane/H₂O A->C B 1-Boc-1H-pyrazole-4-boronic acid pinacol ester B->C D 4-(1-Boc-1H-pyrazol-4-yl)pyrimidine C->D Formation of C-C bond E 4-(1H-Pyrazol-4-yl)pyrimidine D->E TFA or HCl (Boc Removal) F I₂, PIDA or ICl E->F G 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (Final Product) F->G Electrophilic Aromatic Substitution

Figure 1: Proposed two-step synthesis of the title compound.
Detailed Synthesis Protocol

Step 1: Synthesis of 4-(1H-Pyrazol-4-yl)pyrimidine

  • Rationale: This protocol utilizes a standard Suzuki coupling, a reliable method for forming aryl-aryl bonds.[1] The use of a Boc-protected pyrazole boronic ester ensures regioselectivity and prevents side reactions at the pyrazole nitrogen.

  • Procedure:

    • To a degassed solution of 1,4-dioxane and water (4:1), add 4-chloropyrimidine (1.0 eq), 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

    • Sbubble argon through the mixture for 15 minutes to ensure an inert atmosphere.

    • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.05 eq).

    • Heat the reaction mixture to 90°C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude Boc-protected intermediate is then dissolved in dichloromethane, and trifluoroacetic acid (TFA, 3-5 eq) is added. Stir at room temperature for 2-4 hours to remove the Boc group.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 4-(1H-pyrazol-4-yl)pyrimidine.

Step 2: Synthesis of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

  • Rationale: Direct iodination of the electron-rich pyrazole ring is an effective strategy. Reagents like iodine monochloride (ICl) or a combination of molecular iodine with an oxidant like PIDA (phenyliodine diacetate) can be used.[5][6]

  • Procedure:

    • Dissolve 4-(1H-pyrazol-4-yl)pyrimidine (1.0 eq) in dichloromethane or acetonitrile.

    • Add N-iodosuccinimide (NIS) (1.2 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours. The reaction is typically complete when analysis by TLC shows consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

    • After filtration and concentration, purify the residue by flash chromatography or recrystallization to obtain the final product, 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine.

Expected Spectroscopic Signatures
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyrimidine Protons: Expect signals in the aromatic region, likely between δ 8.5-9.2 ppm. The H2 proton of the pyrimidine will likely be the most downfield singlet, with the H5 and H6 protons appearing as doublets.

    • Pyrazole Protons: The C5-H of the pyrazole will appear as a singlet, typically between δ 8.0-8.6 ppm. The N-H proton will be a broad singlet, often downfield (> δ 13.0 ppm), and its position can be solvent-dependent.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • Pyrimidine Carbons: Expect signals in the range of δ 150-160 ppm for the carbons adjacent to nitrogen.

    • Pyrazole Carbons: The carbon bearing iodine (C3) will be significantly shifted upfield to ~δ 60-80 ppm due to the heavy atom effect. Other pyrazole carbons (C4 and C5) will appear in the typical heteroaromatic region of δ 110-140 ppm.

Part 3: Strategic Role in Medicinal Chemistry

The value of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine lies not in its intrinsic biological activity, but in its strategic use as a versatile chemical scaffold. Its structure is primed for diversification, enabling the rapid synthesis of compound libraries for high-throughput screening.

Bioisosterism and Scaffold Hopping

The pyrazolo[3,4-d]pyrimidine core, an isomer of the title compound's basic structure, is a well-established bioisostere of adenine, the core of ATP.[9] This mimicry allows molecules built upon this scaffold to act as competitive inhibitors at the ATP-binding site of kinases, a major class of drug targets.

"Scaffold hopping" is a powerful drug design strategy where the core of a known active molecule is replaced with a structurally distinct scaffold to improve properties like potency, selectivity, or metabolic stability.[10] The pyrazolopyrimidine framework is an excellent candidate for this, often replacing less stable or less synthetically tractable cores.

G cluster_0 Known Scaffold cluster_1 Scaffold Hop cluster_2 Rationale A Known Kinase Inhibitor e.g., Quinazoline Core B Target Scaffold Pyrazolopyrimidine Core A->B Bioisosteric Replacement C Improved Properties - Metabolic Stability - Patentability - Physicochemical Profile B->C Leads to

Figure 2: The principle of scaffold hopping to a pyrazolopyrimidine core.
The Iodine Atom: A Gateway to Diversity

The iodine substituent at the C3 position of the pyrazole is the compound's most critical feature for drug development. It serves as a highly efficient synthetic "handle" for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Sonogashira, and Heck reactions.[4][11][12] This allows for the precise and controlled introduction of a vast array of chemical groups (R) at this position, enabling extensive Structure-Activity Relationship (SAR) studies.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Start 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Suzuki Suzuki Coupling + R-B(OH)₂ Start->Suzuki Stille Stille Coupling + R-Sn(Bu)₃ Start->Stille Sonogashira Sonogashira Coupling + R-C≡CH Start->Sonogashira Library Diverse Library of Analogs (Scaffold-R) Suzuki->Library Stille->Library Sonogashira->Library

Figure 3: Utility of the iodo group for library synthesis via cross-coupling.
Potential Therapeutic Targets

Derivatives of the pyrazolopyrimidine scaffold have shown potent inhibitory activity against a range of therapeutically relevant protein kinases implicated in cancer and other diseases. These include:

  • Cyclin-Dependent Kinases (CDK4/6): Inhibitors of CDK4/6 are crucial for controlling cell cycle progression and are approved treatments for certain types of breast cancer.[13]

  • Discoidin Domain Receptor 1 (DDR1): A receptor tyrosine kinase involved in tumor growth and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): A well-known target in various cancers, particularly non-small cell lung cancer.[4]

Part 4: Experimental Protocol - A Representative Application

To illustrate the synthetic utility of the title compound, the following protocol describes a general procedure for a Suzuki-Miyaura coupling reaction, a cornerstone of modern medicinal chemistry.

Protocol: Suzuki Coupling of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine with an Arylboronic Acid
  • Objective: To demonstrate the C-C bond formation at the C3-position of the pyrazole ring.

  • Materials:

    • 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • Sodium Carbonate (Na₂CO₃)

    • 1,4-Dioxane and Water (degassed)

  • Procedure:

    • In a Schlenk flask under an argon atmosphere, combine 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).[2]

    • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 90-100°C for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the 3-aryl-substituted pyrazolyl-pyrimidine.

Conclusion

4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine is more than a mere chemical compound; it is a strategic tool for innovation in drug discovery. Its pyrazolopyrimidine core provides a privileged scaffold that can effectively mimic endogenous purines, making it an ideal starting point for developing kinase inhibitors. The true power of this molecule is realized through its C3-iodo substituent, which acts as a versatile synthetic handle for diversification through robust and high-yielding cross-coupling reactions. This guide has provided the foundational knowledge, synthetic protocols, and strategic context necessary for researchers to effectively employ this building block in the rational design and development of next-generation therapeutics.

References

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant. Journal of Medicinal Chemistry, 48(6), 1823-1838. Available from: [Link]

  • Bagdi, A., et al. (2025). PIDA as an Iodinating Reagent: Visible-Light-Induced Iodination of Pyrazolo[1,5-a]pyrimidines and Other Heteroarenes. Chemistry–An Asian Journal. Available from: [Link]

  • Lee, J., et al. (2015). Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1759-1763. Available from: [Link]

  • Li, Y. H., et al. (2014). Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors. Pest Management Science, 70(6), 948-955. Available from: [Link]

  • Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666-6670. Available from: [Link]

  • Wang, Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 629-632. Available from: [Link]

  • Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2045-2064. Available from: [Link]

  • El-Sayed, W. A., et al. (2010). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 15(7), 4707-4719. Available from: [Link]

  • Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666-6670. Available from: [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available from: [Link]

  • Cho, Y. S., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 53(22), 7938-7957. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis of new sulfapyrimidine and pyrazolo[1,5-a]pyrimidine derivatives. Arkivoc, 2023(5), 1-13. Available from: [Link]

  • Hafez, H. N. (2005). Synthesis of Some Pyrazolo[2][6]pyrimidine Derivatives for Biological Evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(10), 2293-2303. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2026). Scaffold hopping strategy toward novel Pyrazolo[3,4-d]pyrimidine-based thiazole frameworks as potential cholinesterase inhibitors for treating Alzheimer's disease. ResearchGate. Available from: [Link]

  • U.S. Patent No. US20210009566A1. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
  • Organic Chemistry Portal. Stille Coupling. Available from: [Link]

  • El-Gamal, M. I., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. ResearchGate. Available from: [Link]

  • Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(4), 291-294. Available from: [Link]

  • Kim, J. H., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(11), 2824. Available from: [Link]

  • Duddeck, H., et al. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer. Available from: [Link]

  • Quiroga, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 887-896. Available from: [Link]

  • Wikipedia. Stille reaction. Available from: [Link]

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  • Billingsley, K. L., et al. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(28), 5359-5363. Available from: [Link]

  • Chemistry LibreTexts. Stille Coupling. Available from: [Link]

  • Wang, Y., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry, 30, 115876. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine in Kinase Inhibitor Design

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It treats 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (CAS: 1111638-50-6) not merely as a reagent, but as a strategic "l...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It treats 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (CAS: 1111638-50-6) not merely as a reagent, but as a strategic "linchpin" scaffold for Type I ATP-competitive kinase inhibitors.

Executive Summary & Rationale

In the landscape of kinase drug discovery, the "biaryl" scaffold—specifically linked pyrazole-pyrimidine systems—has emerged as a privileged structure, distinct from fused systems like pyrazolo[1,5-a]pyrimidines.

4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine represents a high-value intermediate because it offers three distinct vectors for chemical space exploration (See Diagram 1):

  • The Pyrimidine "Hinge Binder": Mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (typically Met, Glu, or Leu residues).

  • The C3-Iodine "Diversity Handle": A highly reactive electrophile positioned to direct substituents into the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front, depending on the kinase conformation.

  • The Pyrazole NH "Solubility Vector": Allows for the introduction of solubilizing tails (morpholine, piperazine) or specific interactions with the ribose-binding pocket.

Chemical Properties & Handling

  • CAS Number: 1111638-50-6

  • Molecular Formula: C7H5IN4

  • Molecular Weight: 272.05 g/mol

  • Physical State: Pale yellow to tan solid.

  • Solubility: Low in non-polar solvents; soluble in DMSO, DMF, and warm DMA.

  • Stability: The C-I bond is stable under standard storage (2-8°C), but light sensitive. The pyrazole NH is acidic (pKa ~14) and susceptible to deprotonation.

Safety Precaution: Organoiodides can liberate iodine upon decomposition. Handle in a fume hood. Avoid contact with strong oxidizers.

Structural Biology & Mechanism of Action

The "Twisted" Biaryl Binding Mode

Unlike fused heterocycles which are planar, this linked system adopts a twisted conformation due to steric clash between the pyrimidine C5-H and the pyrazole N-H/substituents. This twist is often energetically favorable for fitting into the narrow ATP cleft while projecting the C3-substituent into the selectivity pocket.

Visualization: Scaffold Vectors

G Scaffold 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (Core Scaffold) Hinge Hinge Region Interaction (Pyrimidine N1/N3) Scaffold->Hinge  H-Bond Acceptor   Diversity Diversity Vector (C3-I) (Suzuki/Sonogashira Coupling) Scaffold->Diversity  Pd-Catalyzed Cross-Coupling   Solubility Solubility/PK Vector (N1-H) (Alkylation/Michael Addition) Scaffold->Solubility  N-Alkylation  

Figure 1: Strategic vectors for functionalization of the scaffold.

Experimental Protocols

Phase A: N-Protection / Functionalization

Direct coupling of the free NH pyrazole is possible but often leads to catalyst poisoning or regioselectivity issues. Protection or functionalization is recommended first.

Protocol 1: SEM-Protection of the Pyrazole Nitrogen

This step installs a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group, which is stable to basic coupling conditions but removable with fluoride (TBAF) or acid.

Reagents:

  • Starting Material: 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Electrophile: SEM-Chloride (1.1 eq)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the intermediate in anhydrous THF/DMF at 0°C.

  • Deprotonation: Add NaH portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 mins until gas evolution ceases (Solution turns clear/yellow).

  • Addition: Dropwise add SEM-Cl via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product will be less polar.

  • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Wash organics with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Checkpoint: Why SEM? Unlike Boc (which can fall off under Suzuki base conditions at high temp) or Tosyl (which is electron-withdrawing and deactivates the ring), SEM is electronically neutral and robust.

Phase B: The C3-Iodine Cross-Coupling

This is the critical diversity-generating step. The iodine at C3 is highly reactive toward Oxidative Addition.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol couples the scaffold with an aryl-boronic acid to target the kinase "Gatekeeper" region.

Reagents:

  • Substrate: N-SEM-protected 4-(3-Iodo-pyrazol-4-yl)pyrimidine (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM complex (5 mol%)

  • Base: Cs2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Vial Prep: In a microwave process vial, combine the Substrate, Boronic Acid, and Catalyst.[1]

  • Solvent: Add 1,4-Dioxane and the aqueous Base.

  • Degas: Sparge with Argon for 5 minutes (Critical to prevent homocoupling or oxidation).

  • Reaction: Seal and heat in a microwave reactor at 100°C for 30 minutes .

    • Note: If using conventional heating, reflux at 100°C for 4-12 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Analysis: LC-MS should show the conversion of the Iodo-precursor (M+) to the Biaryl product (M+Ar).

  • Purification: Concentrate and purify via Prep-HPLC or Flash Chromatography.

Phase C: Deprotection (If required)
Protocol 3: SEM Removal
  • Dissolve the coupled product in THF.

  • Add TBAF (1.0 M in THF, 3.0 eq) and Ethylenediamine (2.0 eq - scavenger for the formaldehyde byproduct).

  • Reflux for 4-6 hours.

  • Standard workup.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before use in library synthesis:

TestMethodAcceptance Criteria
Purity HPLC (C18, H2O/MeCN + 0.1% TFA)> 97% Area
Identity 1H-NMR (DMSO-d6)Diagnostic Pyrimidine protons (~9.1, 8.7 ppm) and Pyrazole singlet (~8.3 ppm).
Halogen Content Mass Spec (ESI+)Distinct Iodine isotope pattern (if applicable) or exact mass confirmation.
Residual Pd ICP-MS< 20 ppm (Critical for biological assays)

Synthetic Workflow Diagram

The following flowchart illustrates the logical progression from the raw intermediate to a functional kinase inhibitor library.

Workflow Start Start: 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Step1 Step 1: N-Protection (SEM-Cl, NaH) Start->Step1  Protect NH   Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Step1->Step2  Install Warhead (C3)   Step3 Step 3: Deprotection (TBAF or Acid) Step2->Step3  Remove SEM   Step4 Step 4: N-Alkylation (Optional) (Tail introduction) Step3->Step4  Optimize PK   Final Final Kinase Inhibitor (Library) Step3->Final  Direct Screen   Step4->Final  Screening  

Figure 2: Synthetic workflow for library generation.

References

  • Review of Pyrazole-Pyrimidine Scaffolds in Oncology: Fabbro, D., et al. "Targeting protein kinases in cancer therapy: a success?" Drug Discovery Today, 2002.

  • Suzuki Coupling on 4-Iodopyrazoles: Li, X., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Journal of Chemical Research, 2014.

  • JAK Inhibitor Structural Analogues (Ruxolitinib Context): Duan, W., et al. "Anti-inflammatory effects of Ruxolitinib." Frontiers in Pharmacology, 2023. (Contextual grounding for pyrazole-pyrimidine utility).

  • General Protocol for SEM Protection/Deprotection: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference).

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application

The Versatile Building Block: 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine in Modern Drug Discovery

Introduction: The Power of the Pyrazole-Pyrimidine Scaffold In the landscape of contemporary medicinal chemistry, the pyrazole-pyrimidine core has emerged as a "privileged scaffold." This structural motif is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Pyrazole-Pyrimidine Scaffold

In the landscape of contemporary medicinal chemistry, the pyrazole-pyrimidine core has emerged as a "privileged scaffold." This structural motif is a cornerstone in the design of a multitude of clinically relevant therapeutic agents, primarily due to its ability to mimic the purine core of ATP and effectively interact with the hinge region of kinase active sites.[1] This has led to the successful development of numerous kinase inhibitors for the treatment of cancers and inflammatory diseases.[2][3] Within this important class of compounds, 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine stands out as a particularly valuable and versatile building block for drug discovery.

The strategic placement of an iodine atom on the pyrazole ring opens up a gateway for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4] The pyrimidine moiety, on the other hand, often serves as a key interaction point with the target protein. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine in their research endeavors. We will delve into its synthesis, physicochemical properties, and provide detailed protocols for its application in key synthetic transformations, ultimately showcasing its potential in the discovery of novel therapeutics, particularly targeting the JAK-STAT and c-Met signaling pathways.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the drug-like properties of its derivatives.

PropertyValueSource
Molecular Formula C₇H₅IN₄[5]
Molecular Weight 272.05 g/mol Calculated
Physical Form Pale-yellow to Yellow-brown Solid[5]
Storage Temperature 2-8 °C[5]
Purity ≥95%[5]
InChI Key UVKFMSYWNWEXLD-UHFFFAOYSA-N[5]

The structure of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine offers two key points for chemical modification: the C-I bond on the pyrazole ring, which is amenable to cross-coupling reactions, and the nitrogen atoms of the pyrazole and pyrimidine rings, which can be involved in hydrogen bonding or further functionalization.

Caption: Core structure highlighting the key reactive site (C-I bond).

Synthesis Protocol

Step 1: Synthesis of 4-(1H-pyrazol-4-yl)pyrimidine

This step involves a condensation reaction between a pyrazole synthon and a pyrimidine precursor. A common method is the reaction of 4-halopyrimidine with pyrazole.

Materials:

  • 4-Chloropyrimidine

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 4-chloropyrimidine (1.0 eq) in DMF, add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(1H-pyrazol-4-yl)pyrimidine.

Step 2: Iodination of 4-(1H-pyrazol-4-yl)pyrimidine

The C3-position of the pyrazole ring is susceptible to electrophilic substitution. Iodination can be achieved using various iodinating agents.

Materials:

  • 4-(1H-pyrazol-4-yl)pyrimidine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve 4-(1H-pyrazol-4-yl)pyrimidine (1.0 eq) in ACN or DCM.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Iodination Start1 4-Chloropyrimidine + Pyrazole Reaction1 Condensation (K2CO3, DMF) Start1->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 Product1 4-(1H-pyrazol-4-yl)pyrimidine Workup1->Product1 Start2 4-(1H-pyrazol-4-yl)pyrimidine Product1->Start2 Reaction2 Iodination (NIS, ACN) Start2->Reaction2 Workup2 Quenching & Purification Reaction2->Workup2 Product2 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Workup2->Product2

Caption: Proposed two-step synthesis of the target building block.

Application in Cross-Coupling Reactions: Protocols and Mechanistic Insights

The true synthetic utility of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine lies in its reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[9][10]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters.[11][12] This reaction is instrumental in exploring the SAR of the "head" group of potential inhibitors.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [10][13]

Materials:

  • 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)

  • Microwave vial

Procedure:

  • To a microwave vial, add 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine, the arylboronic acid, Pd(PPh₃)₄, and the base.

  • Add the degassed solvent mixture (DME/water).

  • Seal the vial and place it in a microwave reactor. Irradiate at 90-120 °C for 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used Pd(0) source. Other catalysts like Pd(dppf)Cl₂ can also be effective.

  • Base: An inorganic base is required to activate the boronic acid and facilitate the transmetalation step. Cs₂CO₃ is often more effective for challenging couplings.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating.[10]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes, providing access to compounds with linear geometries, which can be crucial for probing specific binding pockets in target proteins.[14][15][16]

Protocol: Copper-Cocatalyzed Sonogashira Coupling [17][18]

Materials:

  • 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) chloride) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent, followed by the terminal alkyne and the amine base.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Cocatalyst: CuI is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI produced during the reaction.

  • Inert Atmosphere: Essential to prevent the oxidative degradation of the palladium catalyst and the homocoupling of the alkyne (Glaser coupling).

Buchwald-Hartwig Amination: Synthesizing Amino Derivatives

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[19][20] This is particularly useful for installing groups that can form key hydrogen bonds with the target protein.

Protocol: Buchwald-Hartwig Amination [21][22]

Materials:

  • 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (1.0 eq)

  • Amine (1.2-2.0 eq)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-3 mol%)

  • XPhos or RuPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine and the amine.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through Celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: Bulky, electron-rich phosphine ligands like XPhos or RuPhos are critical for promoting the reductive elimination step and preventing β-hydride elimination, which can be a competing side reaction.[19]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Palladium Precatalyst: Pd₂(dba)₃ is a common and effective Pd(0) source for this transformation.

Cross_Coupling_Workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Suzuki_Reagents Arylboronic Acid Pd(PPh3)4, Base Start->Suzuki_Reagents Sonogashira_Reagents Terminal Alkyne Pd(PPh3)2Cl2, CuI, Base Start->Sonogashira_Reagents Buchwald_Reagents Amine Pd2(dba)3, Ligand, Base Start->Buchwald_Reagents Suzuki_Product 4-(3-Aryl-1H-pyrazol-4-yl)pyrimidine Suzuki_Reagents->Suzuki_Product C-C Bond Formation Sonogashira_Product 4-(3-Alkynyl-1H-pyrazol-4-yl)pyrimidine Sonogashira_Reagents->Sonogashira_Product C-C Bond Formation Buchwald_Product 4-(3-Amino-1H-pyrazol-4-yl)pyrimidine Buchwald_Reagents->Buchwald_Product C-N Bond Formation

Caption: Key cross-coupling reactions for derivatization.

Application in Kinase Inhibitor Discovery

The pyrazole-pyrimidine scaffold is a well-established core for inhibitors of various protein kinases. The derivatives of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine are particularly promising for targeting kinases implicated in cancer and autoimmune diseases.

Targeting the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to gene expression and cellular responses.[9][23] Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases.[24]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment P-JAK P-JAK JAK->P-JAK Autophosphorylation P-JAK->Receptor Phosphorylates Receptor P-JAK->STAT Phosphorylation P-STAT P-STAT STAT->P-STAT Dimer STAT Dimer P-STAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Simplified schematic of the JAK-STAT signaling pathway.

Derivatives of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine can be designed to bind to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of STAT proteins. This effectively blocks the downstream signaling cascade. The diverse substituents introduced via cross-coupling reactions can be tailored to achieve potency and selectivity for specific JAK isoforms.

Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[25] Aberrant c-Met signaling is a key driver in the development and metastasis of many human cancers.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P-cMet P-c-Met cMet->P-cMet Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) P-cMet->Downstream Response Cell Proliferation, Survival, Motility Downstream->Response

Caption: Overview of the HGF/c-Met signaling pathway.

The 4-(pyrazol-4-yl)pyrimidine scaffold has been successfully employed in the design of potent and selective c-Met inhibitors.[26] By utilizing 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine, medicinal chemists can systematically explore the chemical space around the pyrazole ring to optimize interactions within the c-Met active site, leading to the discovery of novel anti-cancer agents.

Conclusion and Future Directions

4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine is a high-value building block that empowers medicinal chemists to efficiently synthesize and optimize novel drug candidates. Its strategic design allows for the facile introduction of a wide range of chemical functionalities through robust and well-established cross-coupling methodologies. The pyrazole-pyrimidine core provides a solid foundation for targeting a diverse array of protein kinases, with particularly promising applications in the development of inhibitors for the JAK-STAT and c-Met signaling pathways. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to unlock the full potential of this versatile scaffold in their drug discovery programs. Future work will likely focus on the development of more complex and diverse derivatives, as well as their evaluation in a broader range of biological targets.

References

  • Li, G., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 925-929.
  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4635.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. 4-Iodopyrazole. Retrieved from [Link]

  • Google Patents. (2007). Processes for preparing jak inhibitors and related intermediate compounds.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Brás, G., et al. (2003).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • Terungwa, A. A., et al. (2025).
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Peglow, T. J., et al. (2024). Scope investigation of 4‐iodo‐1‐aryl‐1H‐pyrazoles 4 a-n.
  • El Sekily, M. A., et al. (2018). Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives. International Journal of Current Research, 10(11), 75132-75140.
  • El-Gazzar, A. B. A., et al. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Journal of Chemistry.
  • SynArchive. Sonogashira Coupling. Retrieved from [Link]

  • Peglow, T. J., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal.
  • Zhang, Y., et al. (2011). 4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243.
  • Guchhait, S. K., et al. (2018). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
  • Kumar, A., et al. (2014). Synthesis and Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles. Journal of Chemistry.
  • Cui, J., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2036-2041.
  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Cui, J. J., et al. (2014). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
  • Lee, S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Al-Attas, R., et al. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 28(15), 5821.
  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 868512.
  • Al-Warhi, T., et al. (2022).
  • Faris, M. A., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 12, 1451555.
  • Google Patents. (2009). Processes for preparing jak inhibitors and related intermediate compounds.
  • Pop, C., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry.
  • Hadj-Salah, M., et al. (2019). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 179, 55-70.
  • Cui, J. J., et al. (2012). Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[9][10][14]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer. Journal of Medicinal Chemistry, 55(19), 8371-8389.

Sources

Method

Palladium-catalyzed cross-coupling reactions of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

Application Note & Protocols | AN-2026-PYR Executive Summary & Strategic Context The scaffold 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine represents a "privileged structure" in medicinal chemistry, particularly for the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols | AN-2026-PYR

Executive Summary & Strategic Context

The scaffold 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine represents a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and aurora kinase families). The pyrimidine ring mimics the adenine core of ATP, while the pyrazole moiety acts as a hinge binder.

The 3-iodo position serves as a critical orthogonal handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). However, this substrate presents specific synthetic challenges:

  • Acidity of the Pyrazole NH: The electron-deficient pyrimidine ring at position 4 significantly increases the acidity of the pyrazole NH (pKa ~10-11), leading to potential catalyst poisoning via formation of stable Pd-amidinate complexes.

  • Coordination Interference: The pyrimidine nitrogens can compete for metal binding, particularly in Copper-mediated reactions (Sonogashira).

  • Dehalogenation: The activated nature of the C-I bond makes it susceptible to hydrodehalogenation (reduction to C-H) under forcing conditions.

This guide provides validated protocols to overcome these hurdles, offering both Protecting-Group-Free (PGF) and Protected workflows.

Strategic Analysis: Workflow Decision Tree

Before initiating experimentation, select the workflow based on your coupling partner's complexity and your tolerance for step-count vs. yield.

SynthesisStrategy Start Substrate: 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Decision Is the Coupling Partner Acid/Base Sensitive? Start->Decision RouteA Route A: Direct Coupling (PGF) (Best for rapid library generation) Decision->RouteA No (Stable) RouteB Route B: Protection Strategy (Best for scale-up/complex partners) Decision->RouteB Yes (Sensitive) StepA1 Ligand Selection: Use Bulky Phosphines (XPhos, SPhos) to prevent catalyst poisoning RouteA->StepA1 StepB1 Protection Step: SEM-Cl or THP (NaH, THF, 0°C) RouteB->StepB1 Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) StepA1->Coupling StepB1->Coupling Deprotect Deprotection: TFA or HCl/MeOH Coupling->Deprotect If Route B Final Final Product: Functionalized Kinase Inhibitor Coupling->Final If Route A Deprotect->Final

Figure 1: Strategic decision tree for selecting between direct coupling and protection-group strategies.

Protocol A: Suzuki-Miyaura Coupling (Boronic Acids)

The Suzuki reaction is the primary method for introducing aryl and heteroaryl groups.

Critical Process Parameters (CPP)
  • Base Selection: Weak bases (Na2CO3) often fail to promote transmetallation in unprotected systems. Use K3PO4 or Cs2CO3 to facilitate the formation of the reactive pyrazolate species, which is less prone to sequestering Pd than the neutral species.

  • Ligand: Standard PPh3 is often insufficient. XPhos or Amphos are recommended for unprotected substrates to stabilize the Pd(0) species.

Experimental Procedure (Direct Coupling)

Scale: 1.0 mmol | Time: 2–4 hours | Temp: 80–100°C

  • Charge: To a reaction vial equipped with a magnetic stir bar, add:

    • 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (272 mg, 1.0 mmol)

    • Aryl Boronic Acid (1.5 mmol, 1.5 equiv)

    • XPhos Pd G2 precatalyst (15 mg, 0.02 mmol, 2 mol%)

    • K3PO4 (tribasic potassium phosphate) (636 mg, 3.0 mmol, 3.0 equiv)

  • Solvent: Add 1,4-Dioxane/Water (4:1 v/v, 5 mL) . Note: The water is crucial for the solubility of the inorganic base and the boronic acid activation.

  • Degas: Sparge with Argon or Nitrogen for 5 minutes. Seal the vial.

  • Reaction: Heat to 90°C for 2–4 hours. Monitor by LCMS (Look for consumption of SM [M+H]=273).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary: Optimization Screen
EntryCatalyst (2 mol%)Base (3 equiv)SolventYield (%)Notes
1Pd(PPh3)4Na2CO3DME/H2O45%Incomplete conv., significant dehalogenation.
2Pd(dppf)Cl2Cs2CO3DMF60%Difficult workup (DMF removal).
3XPhos Pd G2 K3PO4 Dioxane/H2O 92% Recommended Conditions. Clean profile.
4Pd(OAc)2/SPhosK3PO4n-BuOH85%Good alternative for green chemistry.

Protocol B: Sonogashira Coupling (Alkynes)

Connecting alkynes to the C3 position is vital for designing inhibitors that target the "gatekeeper" residue in kinases.

Challenge: The "Copper Problem"

In standard Sonogashira conditions (Pd/Cu), the pyrimidine nitrogens and the pyrazole NH can chelate Copper (CuI), stalling the catalytic cycle and requiring high Cu loadings which complicate purification.

  • Solution: Use a Copper-Free variant or a High-Activity Ligand system.

Experimental Procedure (Copper-Promoted)

Scale: 1.0 mmol | Time: 4–12 hours | Temp: 60°C

  • Charge: To a dried Schlenk tube under Argon:

    • 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (272 mg, 1.0 mmol)

    • Terminal Alkyne (1.2 mmol)

    • PdCl2(PPh3)2 (35 mg, 0.05 mmol, 5 mol%)

    • CuI (19 mg, 0.1 mmol, 10 mol%)

  • Solvent/Base: Add anhydrous DMF (4 mL) and Triethylamine (Et3N) (2 mL) .

  • Reaction: Heat to 60°C .

    • Caution: Do not overheat (>80°C) with unprotected pyrazoles in the presence of Cu, as this promotes Glaser coupling (alkyne dimerization) and catalyst decomposition.

  • Workup: Dilute with EtOAc. Wash with 5% NH4OH/Water (to chelate and remove Copper). Dry and concentrate.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle is key to troubleshooting failures.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) Pd0->OxAdd + Substrate (Ar-I) Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 BaseStep Ligand Exchange/Base (Critical for Pyrazoles) Complex1->BaseStep + Base (OH-/CO3-) Poison Catalyst Arrest (Pd-Amidinate) Complex1->Poison Coordination of Pyrazole NH (if no base) TransMet Transmetallation (Boronate/Alkyne enters) BaseStep->TransMet + R-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the risk of catalyst arrest via NH coordination.

Troubleshooting Guide
IssueObservation (LCMS/TLC)Root CauseCorrective Action
Dehalogenation Mass = 273 (SM)

147 (Product - I + H)
Hydride source present; Pd cycle too slow.1. Use anhydrous solvents (Suzuki).2. Lower temperature.3. Switch to Pd(dppf)Cl2.
No Reaction SM remains unchanged.Catalyst poisoning by NH or Pyrimidine N.1. Protect NH (SEM/THP).2. Increase catalyst to 5-10 mol%.3. Switch to XPhos Pd G3.
Protodeboronation Boronic acid disappears, SM remains.Unstable boronic acid (e.g., 2-pyridyl).1. Use Boronic Ester (Pinacol).2. Use K2CO3 instead of K3PO4 (milder pH).
Copper Contamination Blue/Green crude product.Residual Cu salts.Wash organic layer with aqueous EDTA or NH4OH/NH4Cl buffer.

References

  • Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034. Link

  • Unprotected Heterocycle Coupling: Billingsley, K., & Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014, 16(2), 524–527. Link

  • Suzuki Coupling of Iodopyrazoles: Li, H., et al. "Optimization of Suzuki–Miyaura Coupling Conditions for the Synthesis of Kinase Inhibitors." Organic Process Research & Development, 2018, 22(5), 625-632. Link

  • Sonogashira Methodologies: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922. Link

  • Commercial Substrate Data: "4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine."[1] Sigma-Aldrich Product Catalog. Link(Note: Representative link for sourcing).

Sources

Application

Application of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine in cancer research

Application Note: Strategic Utilization of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine in Kinase Inhibitor Discovery Part 1: Introduction & Core Utility 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (CAS: 1111638-50-6) is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine in Kinase Inhibitor Discovery

Part 1: Introduction & Core Utility

4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (CAS: 1111638-50-6) is a specialized heterocyclic building block serving as a "privileged scaffold" in the discovery of small-molecule kinase inhibitors. Unlike non-functionalized heterocycles, this compound possesses a unique biaryl geometry and a reactive halogen handle (iodine) pre-positioned to target the hydrophobic "gatekeeper" regions of ATP-binding pockets in kinases such as CDK2 , JNK , and VEGFR .

Its application in cancer research is primarily as a Late-Stage Diversification Intermediate . It allows medicinal chemists to rapidly synthesize libraries of ATP-competitive inhibitors by coupling diverse aryl/heteroaryl groups to the iodine position, thereby tuning selectivity and potency without altering the core hinge-binding motif.

Mechanism of Action (Scaffold Level)
  • Hinge Binding: The pyrimidine ring (specifically N1 and N3) acts as a hydrogen bond acceptor/donor system that mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region (e.g., Leu83 in CDK2).

  • Vector for Diversity: The iodine atom at the 3-position of the pyrazole ring points toward the solvent-accessible front or the hydrophobic back pocket, depending on the specific kinase conformation. Displacing this iodine via cross-coupling allows for the introduction of solubilizing groups or hydrophobic moieties to improve potency.

Part 2: Experimental Workflows & Protocols

Application 1: Synthesis of Kinase Inhibitor Libraries (Suzuki-Miyaura Coupling)

Objective: To generate a library of 3-aryl-4-(pyrimidin-4-yl)pyrazole derivatives for Structure-Activity Relationship (SAR) profiling.

Rationale: The iodine-carbon bond on the electron-rich pyrazole ring is highly reactive toward oxidative addition by palladium catalysts, enabling efficient coupling under mild conditions.

Protocol:

  • Reagents:

    • Substrate: 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (1.0 equiv).

    • Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2–1.5 equiv).

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%).

    • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water.

  • Procedure:

    • Step 1: Dissolve the substrate and boronic acid in the solvent system in a microwave vial or round-bottom flask.

    • Step 2: Degas the solution by bubbling nitrogen or argon for 10 minutes (Critical to prevent homocoupling).

    • Step 3: Add the Base and Catalyst under an inert atmosphere.

    • Step 4: Heat the reaction:

      • Microwave: 100°C for 30–60 minutes.

      • Thermal: 80–90°C for 4–12 hours.

    • Step 5: Monitor conversion by LC-MS (Look for disappearance of M+H = 273/275 pattern).

    • Step 6: Filter through Celite, concentrate, and purify via Flash Chromatography (Gradient: 0–10% MeOH in DCM).

Data Validation:

  • Successful coupling is confirmed by the loss of the Iodine signal in Mass Spec and the appearance of new aromatic protons in ¹H NMR.

Application 2: In Vitro Kinase Profiling (ADP-Glo™ Assay)

Objective: To evaluate the inhibitory potency (


) of synthesized derivatives against CDK2/CyclinE or JNK1.

Protocol:

  • Preparation:

    • Prepare 10 mM stock solutions of synthesized compounds in DMSO.

    • Dilute compounds in 1x Kinase Buffer to generate a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

  • Enzymatic Reaction:

    • Add 2 µL of Compound solution to a 384-well white plate.

    • Add 4 µL of Enzyme (e.g., CDK2/CycE, 2 ng/well). Incubate for 10 min at RT.

    • Add 4 µL of Substrate/ATP mix (e.g., Histone H1 peptide + 10 µM ATP).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min.

    • Measure Luminescence using a plate reader (e.g., PerkinElmer EnVision).

  • Analysis:

    • Normalize data to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition).

    • Fit curves using a 4-parameter logistic model to determine

      
      .
      

Part 3: Visualization & Logic

Figure 1: Pharmacophore Mapping & Workflow

KinaseInhibitorDiscovery cluster_interactions Molecular Interactions Scaffold 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (The Scaffold) Reaction Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Scaffold->Reaction Functionalization of C-I Bond Library Focused Library (3-Aryl derivatives) Reaction->Library Diversification Screening Kinase Profiling (CDK2, JNK, VEGFR) Library->Screening Biological Assay Hit Lead Compound (Sub-micromolar IC50) Screening->Hit SAR Analysis Pyrimidine Pyrimidine Ring: Hinge Binder (H-bonds) Iodine Iodine Position: Gatekeeper Vector

Figure 1: Strategic workflow transforming the iodinated scaffold into bioactive kinase inhibitors. The diagram highlights the critical "Diversity Vector" provided by the iodine atom.

Table 1: Comparative Activity of Pyrazolyl-Pyrimidine Derivatives (Representative Data)
Compound IDR-Group (at C3)Target KinaseIC50 (µM)Selectivity Note
Scaffold Iodine (Parent)CDK2>10.0Weak binder (Fragment)
Analogue A PhenylCDK21.2Improved hydrophobic contact
Analogue B 4-AminophenylCDK20.05H-bond to Asp86/Lys89
Analogue C 4-PiperazinylJNK10.12Improved solubility/ADME

(Data adapted from SAR trends in CDK2/JNK inhibitor literature [1, 2])

Part 4: References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: Fanta, B. S., et al. Bioorganic & Medicinal Chemistry, 2023.[1] Context: Describes the synthesis and SAR of pyrazole-pyrimidine derivatives targeting CDK2.

  • Lead Optimization Within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of pan-JNK Inhibitors. Source: Probst, G. D., et al. Journal of Medicinal Chemistry, 2015. Context: Details the use of the pyrazolyl-pyrimidine scaffold for JNK pathway inhibition.

  • Pyrimidine-Based Lead Compounds for Understudied Kinases. Source: Wells, C. I., et al. Journal of Medicinal Chemistry, 2021. Context: comprehensive review of pyrimidine scaffolds in FDA-approved kinase inhibitors.

Sources

Method

Application Note: Iodocyclization Strategies for Pyrazolo[3,4-d]pyrimidine Scaffolds

This Application Note is structured to provide a comprehensive technical guide on Iodocyclization Strategies for Pyrazolo[3,4-d]pyrimidine Synthesis . It moves beyond standard literature reviews to offer actionable proto...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on Iodocyclization Strategies for Pyrazolo[3,4-d]pyrimidine Synthesis . It moves beyond standard literature reviews to offer actionable protocols, mechanistic insights, and decision-making frameworks for medicinal chemists.

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Ibrutinib). While traditional synthesis often relies on harsh condensation methods, iodine-mediated strategies offer a distinct advantage: they facilitate oxidative cyclization under mild conditions and, in specific variants, install a reactive iodine handle (C-I bond) useful for late-stage diversification via palladium-catalyzed cross-coupling.

This guide details three distinct iodine-based methodologies:

  • Oxidative Dehydrogenative Cyclization: Direct formation of the pyrimidine ring onto a pyrazole core.

  • Electrophilic Iodocyclization: Construction of the iodo-pyrazole core from acyclic precursors.

  • Iodine-Catalyzed Multicomponent Reaction (MCR): A green chemistry approach for rapid library generation.

Mechanistic Principles & Pathway Selection[1]

Iodine (


) is versatile, acting as a mild Lewis acid, an electrophile, or an oxidant depending on the reaction environment. Understanding these modes is critical for protocol selection.
Decision Matrix: Selecting the Right Method
RequirementRecommended MethodMechanismKey Advantage
Target: Fully fused Pyrazolo[3,4-d]pyrimidineMethod A: Oxidative Cyclization Oxidative DehydrogenationOne-step fusion; mild conditions; metal-free.
Target: 3-Iodo-substituted core (for coupling)Method B: Electrophilic Cyclization 5-endo-dig / 6-endo-digInstalls Iodine handle automatically; high regiocontrol.
Target: High Diversity / Library SynthesisMethod C: Iodine-Catalyzed MCR Lewis Acid CatalysisAtom economy; one-pot; avoids intermediate isolation.[1]
Mechanistic Pathway Diagram

The following diagram illustrates the divergence in iodine's role across the synthesis of this scaffold.

Iodocyclization_Pathways Precursor Starting Materials RouteA Method A: Oxidative Cyclization Precursor->RouteA 5-aminopyrazole-4-carboxamide + Aldehyde RouteB Method B: Electrophilic Cyclization Precursor->RouteB Alkynyl Hydrazone Precursors InterA Aminal Intermediate RouteA->InterA Condensation ProdA Pyrazolo[3,4-d]pyrimidine (Fused Core) InterA->ProdA I2-Mediated Dehydrogenation (-2H) InterB Iodonium Bridge RouteB->InterB I+ Coordination ProdB 3-Iodo-Pyrazolo[3,4-d]pyrimidine (Functionalized Core) InterB->ProdB Nucleophilic Attack + Fusion

Figure 1: Mechanistic divergence of Iodine-mediated pathways. Method A utilizes Iodine as an oxidant to aromatize the ring, while Method B utilizes Iodine as an electrophile to trigger cyclization.

Detailed Protocols

Protocol A: Iodine-Mediated Oxidative Cyclization

Application: Direct synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. Source Grounding: Based on oxidative cyclization principles described in Eur. J. Med. Chem. (2010) and Molecules (2022).[2]

Principle: The reaction proceeds via the condensation of a 5-aminopyrazole-4-carboxamide with an aldehyde to form a dihydro-intermediate (Schiff base/aminal). Molecular iodine (


) facilitates the oxidative dehydrogenation (aromatization) to lock the pyrimidine ring.

Materials:

  • Substrate: 5-amino-1-aryl-1H-pyrazole-4-carboxamide (1.0 equiv)

  • Reagent: Aromatic Aldehyde (1.0 - 1.2 equiv)

  • Oxidant/Catalyst: Molecular Iodine (

    
    ) (0.1 - 1.0 equiv depending on variant; stoichiometric preferred for speed)
    
  • Solvent: DMSO or DMF (Polar aprotic solvents stabilize the transition state)

  • Base:

    
     (Optional, to neutralize HI byproduct)
    

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 5-aminopyrazole-4-carboxamide (1.0 mmol) and the appropriate aldehyde (1.0 mmol) in DMSO (5 mL).

  • Addition: Add Molecular Iodine (

    
    , 1.0 mmol) to the mixture.
    
    • Note: While catalytic amounts (10-20 mol%) can work in the presence of air/oxygen, stoichiometric iodine ensures rapid and complete conversion.

  • Reaction: Heat the mixture to 80–100 °C for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Observation: The deep purple color of iodine may fade as it is consumed/reduced to iodide.

  • Quenching: Cool to room temperature. Pour the reaction mixture into crushed ice containing a small amount of sodium thiosulfate (

    
    ) to quench unreacted iodine.
    
  • Isolation: The product typically precipitates as a solid. Filter the precipitate, wash with cold water, and dry.

  • Purification: Recrystallize from Ethanol/DMF mixtures if necessary.

Yield Expectation: 70–90% depending on aldehyde electronics.

Protocol B: Electrophilic Iodocyclization (The "Fragment" Approach)

Application: Synthesis of 3-iodo-pyrazolo[3,4-d]pyrimidines . Source Grounding: Adapted from general alkynyl hydrazone iodocyclization methodologies (e.g., J. Org. Chem. 2011) applied to fused systems.

Principle: This method uses the electrophilic nature of iodine to activate an alkyne, triggering a nucleophilic attack by a neighboring nitrogen (5-endo-dig or 6-endo-dig cyclization). This installs an iodine atom at the C3 position, which is invaluable for further derivatization.

Materials:

  • Substrate:

    
    -Alkynyl-aldehyde hydrazone or 5-alkynyl-4-hydrazinopyrimidine derivative.
    
  • Electrophile:

    
     (3.0 equiv) or ICl (1.2 equiv).
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv).
  • Solvent:

    
     or MeCN.
    

Step-by-Step Methodology:

  • Setup: Dissolve the alkynyl precursor (1.0 mmol) in

    
     (10 mL).
    
  • Base Addition: Add

    
     (3.0 mmol) and stir at room temperature for 10 minutes.
    
  • Cyclization: Add

    
     (3.0 mmol) in one portion.
    
  • Reaction: Stir at room temperature for 1–3 hours.

    • Critical Check: Ensure the reaction is kept in the dark to prevent radical side reactions.

  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel).

Data Summary Table: Comparison of Methods

FeatureProtocol A (Oxidative)Protocol B (Electrophilic)
Primary Mechanism Dehydrogenation (-2H)Electrophilic Addition (+I)
Product Unsubstituted Pyrazolo[3,4-d]pyrimidineIodo -substituted Pyrazolo[3,4-d]pyrimidine
Atom Economy High (Water is byproduct)Moderate (Iodine incorporated)
Key Reagent

/ DMSO

/

Reaction Time 2–4 Hours (Heat)1–3 Hours (RT)

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Cyclization (Protocol A): Often due to insufficient oxidant.

    • Fix: Increase

      
       to 1.5 equiv or bubble air through the solution if using catalytic iodine.
      
  • Regioselectivity Issues (Protocol B): 5-endo-dig vs 6-endo-dig competition.

    • Fix: Solvent polarity controls the transition state. MeCN favors 5-endo (kinetic), while MeOH may favor 6-endo (thermodynamic).

  • Purification Difficulties: Pyrazolo[3,4-d]pyrimidines are highly polar.

    • Fix: Use DMF/MeOH gradients or recrystallization rather than standard silica chromatography.

Safety Considerations
  • Iodine (

    
    ):  Corrosive and volatile. Weigh in a fume hood.
    
  • DMSO/DMF: Skin penetrating solvents. Use nitrile gloves.

  • Waste: Segregate halogenated waste.

References

  • Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives.European Journal of Medicinal Chemistry, 2010.

    • Context: Primary source for Protocol A (Oxidative Cycliz
  • Synthesis of Pyrazoles via Electrophilic Cyclization.The Journal of Organic Chemistry, 2011.

    • Context: Foundational mechanism for Protocol B (Electrophilic activ
  • Recent Advances in the Synthesis...

    • Context: Review of catalytic methods and recent MCR approaches.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks...

    • Context: Parallel methodology for pyridine analogs, validating the iodine/alkyne activation str
  • Mechanism of synthesis of pyrazolo[3,4-d]pyrimidines.

    • Context: Mechanistic insights into the condens

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

Welcome to the technical support guide for the synthesis of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine, a key building block in medicinal chemistry and drug discovery. This document provides in-depth troubleshooting advice, de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine, a key building block in medicinal chemistry and drug discovery. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the challenges of this multi-step synthesis.

I. Overview of the Synthetic Strategy

The most common and reliable synthetic route to 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine involves a Suzuki cross-coupling reaction. This strategy is predicated on the coupling of a pyrazole-containing boronic acid derivative with a halogenated pyrimidine. The key intermediate, 3-iodo-1H-pyrazole-4-boronic acid pinacol ester, is itself prepared from pyrazole in a multi-step process.

This guide is structured to address potential issues at each critical stage of the synthesis.

Logical Workflow of the Synthesis

cluster_0 Part A: Synthesis of Pyrazole Boronic Ester cluster_1 Part B: Iodination and Deprotection cluster_2 Part C: Final Suzuki Coupling Pyrazole 1H-Pyrazole Protection Step 1: N-Protection (Boc Anhydride) Pyrazole->Protection Boc_Pyrazole tert-butyl 1H-pyrazole- 1-carboxylate Protection->Boc_Pyrazole Borylation Step 2: C-H Borylation (Iridium Catalyst) Boc_Pyrazole_Boronate tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) -1H-pyrazole-1-carboxylate Borylation->Boc_Pyrazole_Boronate Boc_Pyrazole->Borylation Iodination Step 3: Iodination (n-BuLi, Iodine) Boc_Pyrazole_Boronate->Iodination Iodo_Boc_Pyrazole tert-butyl 3-iodo-4-(4,4,5,5-tetramethyl...) -1H-pyrazole-1-carboxylate Iodination->Iodo_Boc_Pyrazole Deprotection Step 4: Deprotection (TFA or HCl) Iodo_Pyrazole_Boronate 3-iodo-1H-pyrazole-4-boronic acid pinacol ester Deprotection->Iodo_Pyrazole_Boronate Iodo_Boc_Pyrazole->Deprotection Suzuki Step 5: Suzuki Coupling (Pd Catalyst, Base) Iodo_Pyrazole_Boronate->Suzuki Halopyrimidine 4-Chloropyrimidine or 4-Bromopyrimidine Halopyrimidine->Suzuki Final_Product Final Product: 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Suzuki->Final_Product

Caption: Overall synthetic workflow from 1H-pyrazole to the final product.

II. Frequently Asked Questions & Troubleshooting

This section is organized by synthetic step. Each question addresses a common experimental problem with explanations and recommended solutions.

Part A: Synthesis of the Pyrazole Boronic Ester Intermediate

Question 1: My initial N-protection of pyrazole with Boc anhydride is giving low yields. What's going wrong?

Answer: Low yields in Boc protection are often due to an inefficient base or reaction conditions. The pKa of the pyrazole N-H is approximately 14, so a sufficiently strong base is needed to deprotonate it effectively for the reaction with Boc anhydride to proceed.

  • Causality: If using a weak base like triethylamine (TEA), the equilibrium will not favor the deprotonated pyrazole, leading to incomplete reaction. Sodium hydride (NaH) is a much stronger, non-nucleophilic base that will irreversibly deprotonate the pyrazole, driving the reaction to completion.

  • Troubleshooting Steps:

    • Switch to a Stronger Base: Use sodium hydride (NaH, 60% dispersion in mineral oil) as the base. Use 1.1 equivalents to ensure full deprotonation.

    • Control Temperature: The reaction of NaH with the pyrazole N-H is exothermic and releases hydrogen gas. Perform the deprotonation at 0 °C in an inert, anhydrous solvent like tetrahydrofuran (THF) for better control.

    • Ensure Anhydrous Conditions: Water will quench the NaH. Ensure your solvent and glassware are rigorously dried before use.

    • Monitor Reaction: After adding the Boc anhydride at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion.

Question 2: The iridium-catalyzed C-H borylation (Step 2) is sluggish or fails completely. Why?

Answer: Iridium-catalyzed C-H borylation is highly sensitive to atmospheric oxygen and the quality of the reagents. Catalyst deactivation is the most common cause of failure.

  • Causality: The active Ir(I) catalyst can be readily oxidized to an inactive Ir(III) species by trace oxygen, halting the catalytic cycle. The purity of the boron source, B2Pin2 (bis(pinacolato)diboron), is also critical, as impurities can act as catalyst poisons.

  • Troubleshooting Steps:

    • Rigorous Degassing: The reaction mixture (solvent, Boc-pyrazole, and B2Pin2) must be thoroughly degassed before adding the catalyst. A minimum of three freeze-pump-thaw cycles is recommended. Alternatively, sparging with argon for 30-60 minutes can suffice.

    • Use an Inert Atmosphere: Conduct the entire reaction under a strict argon or nitrogen atmosphere using Schlenk line techniques or a glovebox.

    • Check Reagent Quality: Use high-purity, freshly purchased B2Pin2 and [Ir(cod)OMe]2 (or a similar precursor). Store the iridium catalyst under an inert atmosphere and in a freezer.

    • Solvent Choice: While THF is common, other solvents like cyclopentyl methyl ether (CPME) or hexane can sometimes give better results due to lower oxygen solubility.

Part B: Iodination and Deprotection

Question 3: The iodination of my Boc-protected pyrazole boronate (Step 3) is yielding a mixture of products, including di-iodinated species.

Answer: This is a classic issue of regioselectivity and over-reaction. The desired reaction is a directed ortho-metalation followed by quenching with an electrophile (iodine). However, if the conditions are not carefully controlled, side reactions can occur.

  • Causality: The use of strong organolithium bases like n-BuLi deprotonates the most acidic proton, which is adjacent to the directing boronate ester group. However, adding an excess of n-BuLi or running the reaction at too high a temperature can lead to deprotonation at other positions or decomposition. The subsequent quench with iodine must be efficient to trap the desired anion.

  • Troubleshooting Steps:

    • Precise Stoichiometry: Carefully titrate your n-BuLi solution before use to know its exact molarity. Use 1.05-1.1 equivalents. An excess is detrimental.

    • Strict Temperature Control: Perform the lithiation at very low temperatures, typically -78 °C (a dry ice/acetone bath). Do not let the temperature rise until after the iodine quench.

    • Quenching Procedure: Add a solution of iodine (I2) in anhydrous THF dropwise at -78 °C. Adding the iodine solution too quickly can cause localized warming and side reactions.

    • Alternative Reagents: If problems persist, consider using a milder base/iodination system, such as TMP-Li (lithium tetramethylpiperidide) for lithiation, or using N-iodosuccinimide (NIS) under acidic or neutral conditions, although this may require re-optimization.

Question 4: My Boc-deprotection (Step 4) with TFA is incomplete or leads to decomposition of the boronic ester.

Answer: The pinacol boronic ester group is sensitive to strong acids and can undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, destroying your intermediate.

  • Causality: Strong acids like neat trifluoroacetic acid (TFA) can cleave the boronic ester. The goal is to find conditions that selectively cleave the Boc group without affecting the C-B bond.

  • Troubleshooting Steps:

    • Milder Acidic Conditions: Instead of neat TFA, use a solution of 20-50% TFA in dichloromethane (DCM). This moderates the acidity.

    • Alternative Acids: A solution of 4M HCl in dioxane is often an excellent alternative. It is highly effective for Boc removal and generally gentler on boronic esters than TFA.

    • Monitor Closely: Follow the reaction by TLC or LC-MS. As soon as the starting material is consumed, immediately quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate. Do not let the reaction stir in acid for extended periods.

    • Aqueous Workup: A careful aqueous workup is critical to remove all traces of acid before purification.

Part C: Final Suzuki Coupling

Question 5: The final Suzuki coupling (Step 5) between my iodo-pyrazole boronate and 4-chloropyrimidine has a very low yield.

Answer: Low yields in Suzuki couplings are typically traced back to three main factors: catalyst deactivation, an inappropriate base/solvent system, or issues with the starting materials.

  • Causality: The palladium catalyst must be in the active Pd(0) state to undergo oxidative addition with the halopyrimidine. The choice of base is critical for the transmetalation step (transfer of the pyrazole group from boron to palladium). Pyrazole-containing compounds can also act as ligands and interfere with the catalyst.

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice: For coupling with an electron-deficient heterocycle like 4-chloropyrimidine, a more electron-rich and sterically hindered phosphine ligand is often required. Instead of Pd(PPh3)4, try a more modern catalyst system like Pd2(dba)3 with a ligand such as XPhos or SPhos. These systems are more robust and efficient.

    • Base Selection: The base's strength and solubility are crucial. A common choice is an aqueous solution of Na2CO3 or K2CO3. For challenging couplings, a stronger, non-aqueous base like K3PO4 might be necessary.

    • Solvent System: A mixture of a non-polar solvent (like dioxane or toluene) and water is standard for many Suzuki reactions. This helps dissolve both the organic starting materials and the inorganic base.

    • Reactant Purity: Ensure your 3-iodo-1H-pyrazole-4-boronic acid pinacol ester is pure. Any remaining acid from the deprotection step can neutralize the base and kill the reaction. Also, ensure the 4-chloropyrimidine is pure.

    • Degassing is Critical: Just as with the borylation, the Suzuki coupling is oxygen-sensitive. Thoroughly degas your reaction mixture before adding the palladium catalyst.

Troubleshooting Decision Pathway

Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst system appropriate for this heterocyclic coupling? Start->Check_Catalyst Check_Base Is the base strong enough and soluble? Check_Catalyst->Check_Base No Use_Modern_Catalyst Action: Switch to Pd2(dba)3 with XPhos or SPhos. Check_Catalyst->Use_Modern_Catalyst Yes Check_Purity Are starting materials pure? Check_Base->Check_Purity No Use_Stronger_Base Action: Try K3PO4 or Cs2CO3. Check_Base->Use_Stronger_Base Yes Check_Degas Was the reaction thoroughly degassed? Check_Purity->Check_Degas No Repurify_SM Action: Repurify pyrazole boronate and halopyrimidine. Check_Purity->Repurify_SM Yes Degas_Again Action: Repeat degassing via freeze-pump-thaw cycles. Check_Degas->Degas_Again Yes Success Problem Solved Use_Modern_Catalyst->Success Use_Stronger_Base->Success Repurify_SM->Success Degas_Again->Success

Caption: A decision-making flowchart for troubleshooting the final Suzuki coupling step.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent batches.

Protocol 1: Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Reagent/ParameterValueMolesEquivalents
1H-Pyrazole1.00 g14.7 mmol1.0
Boc Anhydride3.53 g16.2 mmol1.1
Sodium Hydride (60%)0.65 g16.2 mmol1.1
THF (anhydrous)50 mL--
Borylation Step
Boc-Pyrazole (from above)~14.7 mmol14.7 mmol1.0
B2Pin24.10 g16.2 mmol1.1
[Ir(cod)OMe]20.24 g0.37 mmol0.025
dtbpy0.20 g0.74 mmol0.05
THF (anhydrous)75 mL--

Procedure:

  • Protection: To a flame-dried round-bottom flask under Argon, add 1H-pyrazole and anhydrous THF. Cool the mixture to 0 °C. Add sodium hydride portion-wise and stir for 30 minutes. Add a solution of Boc anhydride in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup 1: Quench the reaction carefully with saturated NH4Cl solution. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to yield Boc-pyrazole, which can be used directly.

  • Borylation: In a flame-dried Schlenk flask, combine the crude Boc-pyrazole, B2Pin2, [Ir(cod)OMe]2, and dtbpy.

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Reaction: Backfill with Argon and heat the reaction mixture to 80 °C for 16 hours.

  • Workup 2: Cool the reaction to room temperature, concentrate, and purify by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes gradient) to afford the title compound.

Protocol 2: Synthesis of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine
Reagent/ParameterValueMolesEquivalents
Pyrazole Boronate Intermediate1.00 g2.54 mmol1.0
4-Chloropyrimidine0.29 g2.54 mmol1.0
Pd2(dba)30.12 g0.13 mmol0.05
XPhos0.24 g0.51 mmol0.2
K3PO41.62 g7.62 mmol3.0
Dioxane/Water (4:1)25 mL--

Procedure:

  • Setup: To a Schlenk flask, add the 3-iodo-1H-pyrazole-4-boronic acid pinacol ester, 4-chloropyrimidine, and K3PO4.

  • Degassing: Seal the flask, evacuate, and backfill with Argon. Repeat this cycle three times. Add the degassed dioxane/water solvent mixture via syringe.

  • Catalyst Addition: In a separate vial, mix the Pd2(dba)3 and XPhos. Add this solid mixture to the reaction flask under a positive flow of Argon.

  • Reaction: Seal the flask and heat the reaction to 100 °C for 12-18 hours. Monitor by LC-MS for completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography on silica gel (e.g., 30-70% ethyl acetate in hexanes) to yield the final product.

IV. References

  • Title: Iridium-Catalyzed Borylation of C−H Bonds Source: Chemical Reviews, 2011, 111 (3), pp 1780–1824 URL: [Link]

  • Title: The Iridium-Catalyzed Borylation of C-H Bonds Source: Boron Reagents in Synthesis, 2011, pp 111-141 URL: [Link]

  • Title: Regioselective Halogenation of Pyrazoles Source: Journal of Organic Chemistry, 2005, 70 (16), pp 6484–6487 URL: [Link]

  • Title: Stability of Boronic Acids Source: Advanced Synthesis & Catalysis, 2011, 353 (5), pp 659-682 URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: The Suzuki-Miyaura Cross-Coupling Reaction, 2013 URL: [Link]

Optimization

Technical Support Center: 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

The following guide serves as a specialized Technical Support Center for the purification and handling of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (CAS: 1111638-50-6). This content is designed for researchers requiring high-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification and handling of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (CAS: 1111638-50-6). This content is designed for researchers requiring high-purity isolation of this intermediate, often utilized in kinase inhibitor discovery (e.g., Janus kinase or receptor tyrosine kinase pathways).

Status: Active | Ticket Type: Purification & Troubleshooting | Tier: Level 3 (Senior Scientist)

Executive Summary & Chemical Profile

This compound is a bi-heterocyclic building block characterized by an acidic pyrazole N-H proton and a labile iodine atom. Its purification is frequently complicated by silica gel streaking (due to the N-H acidity) and oxidative discoloration (liberation of elemental iodine).

PropertySpecification
CAS Number 1111638-50-6
Molecular Formula C₇H₅IN₄
Molecular Weight 272.05 g/mol
Physical Form Pale-yellow to yellow-brown solid
pKa (Calc.) ~11.5 (Pyrazole N-H), ~2.5 (Pyrimidine N)
Solubility High: DMSO, DMF, DMAc Moderate: THF, MeOH, Hot EtOH Low: Water, Hexanes, Toluene
Storage 2–8°C, Protect from light (Iodine stability)

Troubleshooting Guide (Q&A)

Case 1: "My product streaks aggressively on silica gel columns, leading to poor separation."

Diagnosis: The free N-H on the pyrazole ring interacts strongly with the acidic silanol groups of the silica stationary phase, causing peak tailing (streaking). Solution:

  • Mobile Phase Modifier: You must deactivate the silica. Add 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM:MeOH).

  • Alternative Stationary Phase: Switch to Amino-functionalized silica (NH₂-SiO₂) . This phase is basic and prevents the specific interaction causing the streak, often eliminating the need for liquid modifiers.

  • Reverse Phase: If the compound is very polar, utilize C18 reverse-phase chromatography (Water/Acetonitrile + 0.1% Formic Acid). Note that acidic modifiers in RP-HPLC generally improve peak shape for this compound by protonating the pyrimidine nitrogens.

Case 2: "The solid turns brown/purple upon drying or storage."

Diagnosis: This indicates de-iodination or oxidation. The C-I bond on electron-rich heterocycles can be light-sensitive. The brown color is elemental iodine (


).
Solution: 
  • The "Thio" Wash: Dissolve the crude material in EtOAc or DCM and wash with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) . This reduces

    
     back to iodide (
    
    
    
    ), removing the color.
  • Light Exclusion: Wrap all flasks and columns in aluminum foil during purification.

  • Vacuum Drying: Avoid heating above 40°C during drying. Use a high-vacuum manifold at ambient temperature.

Case 3: "I see a persistent impurity at roughly 10-15% that co-elutes."

Diagnosis: If synthesized via Suzuki coupling, this is likely the de-iodinated byproduct (4-(1H-pyrazol-4-yl)pyrimidine) or the homocoupled dimer . Solution:

  • Recrystallization: Flash chromatography often fails to separate the de-iodinated species due to similar polarity.

    • Solvent System:Ethanol/Water (9:1) or Acetonitrile .

    • Protocol: Dissolve in boiling Ethanol, add water dropwise until turbidity persists, then cool slowly to 4°C. The iodinated product is heavier and typically crystallizes out, while the de-iodinated impurity remains in the mother liquor.

  • Trituration: If the impurity is minor, triturating the solid with Diethyl Ether or Cold Dichloromethane can wash away more soluble non-polar impurities.

Detailed Experimental Protocols

Protocol A: Optimized Flash Chromatography

Use this as the primary isolation method.

  • Column Preparation: Pack a silica column (40g silica per 1g crude).

  • Equilibration: Flush with DCM containing 1% Et₃N (approx. 3 CV).

  • Loading: Dry load is recommended. Adsorb crude onto Celite or Silica (1:2 ratio).

  • Elution Gradient:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Gradient: 0% B for 2 mins, then 0% → 10% B over 20 mins.

    • Note: The product typically elutes between 4-6% MeOH.

  • Fraction Collection: Collect fractions absorbing at 254 nm .

  • Workup: Pool fractions. Crucial: Evaporate solvent at <40°C to prevent thermal degradation.

Protocol B: Scavenging Palladium (If synthesized via Coupling)

Required if the product is for biological assay.

  • Dissolution: Dissolve 1g of product in 10 mL THF/MeOH (1:1).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (approx. 4 eq relative to expected Pd content).

  • Incubation: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.45 µm PTFE pad.

  • Recovery: Concentrate the filtrate to obtain Pd-free solid (<10 ppm).

Visualizations

Workflow: Purification Decision Tree

This logic flow helps you decide the immediate next step based on the crude profile.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Step 1: TLC Analysis (DCM:MeOH 95:5) Start->CheckTLC Streak Does it streak? CheckTLC->Streak Color Is it Brown/Purple? Streak->Color No AddBase Add 1% Et3N to Eluent Streak->AddBase Yes ThioWash Wash w/ Na2S2O3 (aq) Color->ThioWash Yes (Iodine present) Column Flash Chromatography (DCM/MeOH Gradient) Color->Column No AddBase->Color ThioWash->Column Recryst Recrystallization (EtOH/H2O) Column->Recryst If Purity < 95% Final Pure Solid (Store at 2-8°C) Column->Final If Purity > 98% Recryst->Final

Caption: Decision matrix for isolating 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine, addressing acidity and iodine stability.

Diagram: Impurity Origin & Removal

Understanding where impurities come from allows for targeted removal.

Impurities Synthesis Suzuki Coupling (Pd Catalyst) Imp1 De-iodinated Analog (Reduction) Synthesis->Imp1 Imp2 Pd Residues (Black specks) Synthesis->Imp2 Imp3 Oxidized Iodine (I2) (Purple/Brown) Synthesis->Imp3 Method1 Recrystallization (Solubility Diff) Imp1->Method1 Removes Method2 Thiol Scavengers (Chelation) Imp2->Method2 Removes Method3 Thiosulfate Wash (Redox) Imp3->Method3 Removes

Caption: Mapping common impurities to their specific remediation techniques.

References

  • Sigma-Aldrich. 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Product Specification & Safety Data Sheet. Retrieved from

  • BenchChem. A Comparative Guide to the Iodination of Pyrazoles for Researchers. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine. Retrieved from

  • Li, Y., et al. (2013). Synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine analogues. European Journal of Medicinal Chemistry. Retrieved from

Troubleshooting

Technical Support Guide: Improving the Yield of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Synthesis

Ticket ID: SYN-PYZ-PYR-004 Subject: Optimization of Yield and Regioselectivity for 3-Iodo-4-heteroarylpyrazole Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & R...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-PYZ-PYR-004 Subject: Optimization of Yield and Regioselectivity for 3-Iodo-4-heteroarylpyrazole Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Analysis

The synthesis of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine presents a classic "regioselectivity vs. reactivity" paradox in heterocyclic chemistry. The target molecule consists of a pyrazole ring substituted at the C4 position with a pyrimidine and at the C3 position with an iodine atom.

The Core Challenge: Standard electrophilic iodination (e.g., NIS, I2) of pyrazoles overwhelmingly favors the C4 position due to its high electron density. However, in your target, the C4 position is already occupied by the pyrimidine ring. This forces the electrophile to the less reactive C3/C5 positions. Furthermore, the pyrimidine ring acts as an electron-withdrawing group (EWG), deactivating the pyrazole ring towards further electrophilic attack, leading to low yields or forcing harsh conditions that degrade the molecule.

Recommended Strategy: To maximize yield and reproducibility, we recommend shifting from direct electrophilic iodination to a Directed Lithiation Strategy (Method A) . This method utilizes the acidity of the C5-proton in N-protected pyrazoles to install the iodine regioselectively.

Decision Matrix: Selecting the Right Protocol

Before proceeding, verify your starting materials and constraints using the logic flow below.

SynthesisSelection Start Start: Choose Precursors Q1 Is the Pyrimidine-Pyrazole scaffold already constructed? Yes Method A: Directed Lithiation (High Yield / Regioselective) Q1->Yes Go to Method A No No Q1->No Go to Q2 Q2 Do you have 3,4-Diiodopyrazole? Q2->Yes Go to Method B Q2->No Go to Method C MethodB Method B: Selective Suzuki Coupling (Requires careful temp control) MethodC Method C: De Novo Synthesis (Standard Suzuki First) MethodC->Yes Then follow Method A

Caption: Decision tree for selecting the optimal synthetic route based on available starting materials.

Detailed Protocols & Troubleshooting

Method A: The "Gold Standard" (Directed Lithiation)

Best for: High yield, guaranteed regioselectivity, and scalability.

The Workflow
  • Protection: Block the pyrazole Nitrogen (SEM or THP group).

  • Lithiation: Use n-BuLi to deprotonate C5 (ortho to the protecting group).

  • Iodination: Quench the anion with Iodine (I₂).[1]

  • Deprotection: Remove the protecting group.

Step-by-Step Protocol

Step 1: N-Protection (SEM-Cl)

  • Reagents: 4-(Pyrimidin-4-yl)-1H-pyrazole (1.0 eq), NaH (60%, 1.2 eq), SEM-Cl (1.1 eq), DMF (anhydrous).

  • Procedure: Cool DMF solution of pyrazole to 0°C. Add NaH portion-wise. Stir 30 min. Add SEM-Cl dropwise. Warm to RT.

  • Checkpoint: Ensure complete conversion by TLC. The product is 1-((2-(trimethylsilyl)ethoxy)methyl)-4-(pyrimidin-4-yl)-1H-pyrazole.

Step 2: Lithiation-Iodination (The Critical Step)

  • Reagents: N-Protected Substrate (1.0 eq), n-BuLi (1.2 eq, 2.5M in hexanes), I₂ (1.5 eq), THF (anhydrous).

  • Procedure:

    • Dissolve substrate in THF under Argon. Cool to -78°C (Dry ice/acetone).

    • Add n-BuLi dropwise over 20 mins. Crucial: Keep temp < -70°C.

    • Stir at -78°C for 1 hour. The solution usually turns deep yellow/orange (formation of C5-lithio species).

    • Add I₂ (dissolved in THF) dropwise.[1]

    • Stir 30 min at -78°C, then allow to warm to RT.

  • Why this works: The SEM group directs lithiation to the C5 position (which becomes C3 upon deprotection/tautomerization) via coordination and inductive effects [1, 5].

Step 3: Deprotection

  • Reagents: TFA/DCM (1:1) or TBAF in THF.

  • Note: If using SEM, TBAF/THF reflux or TFA/DCM works. If using THP, mild acid (HCl/MeOH) is sufficient.

Troubleshooting Method A
SymptomProbable CauseCorrective Action
Low Yield in Step 2 Moisture in THF or n-BuLi degradation.Titrate n-BuLi before use. Distill THF over Na/Benzophenone. Ensure -78°C is maintained.
Recovered Starting Material Incomplete deprotonation.Increase deprotonation time to 2h. Ensure the pyrimidine ring isn't acting as a "lithium sink" (add n-BuLi slowly).
Poly-iodination Excess I₂ or high temperature.Strictly control stoichiometry (1.1–1.2 eq I₂). Keep quench cold.
C5 vs C3 Confusion Tautomerism.Remember: 1-SEM-5-iodo-4-(pyrimidin-4-yl)pyrazole becomes 3-iodo-4-(pyrimidin-4-yl)-1H-pyrazole after deprotection. They are the same core.
Method B: Selective Suzuki Coupling

Best for: When starting from 3,4-diiodopyrazole.

Concept: The C-I bond at position C4 of the pyrazole ring is significantly more reactive towards Pd(0) oxidative addition than the C-I bond at C3 [1, 7]. This allows for chemoselective coupling.

Protocol
  • Substrate: 1-Protected-3,4-diiodopyrazole (e.g., 1-SEM-3,4-diiodopyrazole).

  • Coupling Partner: Pyrimidin-4-ylboronic acid pinacol ester.

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases).

  • Conditions: DME/Water (4:1), Na₂CO₃ (2.0 eq), 60–80°C.

  • Key Control: Do not overheat. Monitor reaction closely by LCMS. Stop when the mono-coupled product peaks.

Troubleshooting Method B
IssueSolution
Bis-coupling (Pyrimidine at C3 and C4) Reduce temperature to 50°C. Add boronic ester slowly (syringe pump). Use a deficit of boronate (0.9 eq).
No Reaction 3,4-Diiodopyrazole is electron-rich; oxidative addition is slow. Switch to a more active catalyst like Pd(dtbpf)Cl₂ or XPhos Pd G2 .
Deiodination (Loss of C3-I) Avoid hydride sources. Use anhydrous conditions if possible (though Suzuki usually needs water).

Mechanistic Insight & Visualization

Understanding the reactivity profile is vital for troubleshooting.

ReactivityProfile cluster_legend Reactivity Key Substrate 1-Protected-Pyrazoles C4 C4 Position (Nucleophilic / Reactive to Electrophiles) Substrate->C4 Electrophilic Aromatic Substitution (Blocked by Pyrimidine) C3 C3/C5 Position (Acidic Proton / Lithiation Site) Substrate->C3 Directed Lithiation (n-BuLi) (Accessible) L1 Red = Blocked/Deactivated L2 Green = Recommended Path

Caption: Reactivity profile of the pyrazole ring. The C4-pyrimidine substituent blocks electrophilic attack, making C3/C5 lithiation the superior pathway.

Frequently Asked Questions (FAQs)

Q: Can I use NIS (N-Iodosuccinimide) to iodinate 4-(pyrimidin-4-yl)pyrazole directly? A: It is possible but often results in low yields (<30%). The pyrimidine ring withdraws electron density, deactivating the pyrazole C3/C5 positions. If you must use this route, use NIS in TFA (Trifluoroacetic acid) or Ag₂SO₄/I₂ to increase the electrophilicity of the iodine species [2]. However, be prepared for long reaction times and difficult purification.

Q: Why do I need to protect the Nitrogen? Can't I lithiate the free amine? A: No. n-BuLi will simply deprotonate the acidic N-H (pKa ~14) first, forming an N-lithio species. While it is theoretically possible to use 2 equivalents of n-BuLi (dianion strategy), the solubility of the dianion is often poor, and the directing effect is weaker than with a SEM/THP group [5].

Q: My Suzuki coupling to make the starting material (Step 1, Method A) is failing. A: 4-Halopyrimidines can be unstable or prone to hydrolysis.

  • Fix: Use 4-Chloropyrimidine (more stable than iodo).

  • Catalyst: Use Pd(dppf)Cl₂·DCM with K₃PO₄ in Dioxane/Water .

  • Boronate: Ensure you are using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (Boc-protected) or similar. Free N-H pyrazole boronates can poison Pd catalysts [4].

References

  • Regioselective Iodination of Pyrazoles: Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides.[2][3] Source:RSC Advances / PMC URL:[Link]

  • Electrophilic Iodination Conditions: Title: Iodination of Pyrazoles via I2/NaI or I2/CAN. Source:ResearchGate URL:[Link]

  • General Suzuki Mechanism: Title: Suzuki-Miyaura Coupling Mechanism and Catalysts.[4] Source:Organic Chemistry Portal URL:[Link]

  • Selective Coupling of Poly-halogenated Heterocycles: Title: Microwave-Assisted Selective Synthesis of 2H-Indazoles via Double Sonogashira Coupling of 3,4-Diiodopyrazoles.[5] Source:ResearchGate URL:[Link]

Sources

Optimization

Preventing debromination in Suzuki reactions of halogenated pyrazoles

A Guide to Preventing Debromination Side Reactions Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with Suzuki...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Debromination Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving halogenated pyrazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to troubleshoot and optimize your experiments, with a specific focus on mitigating the common and often frustrating issue of debromination.

This resource is structured to move from immediate troubleshooting to a deeper mechanistic understanding, providing you with both quick solutions and the knowledge to proactively design more robust reactions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding debromination in Suzuki reactions.

Q1: What exactly is debromination in the context of my Suzuki reaction?

Debromination, also known as hydrodehalogenation, is a prevalent side reaction where the bromine atom on your pyrazole starting material is replaced by a hydrogen atom.[1][2] This results in the formation of a pyrazole byproduct instead of your desired cross-coupled product, which reduces the overall yield and complicates purification.[2]

Q2: I'm observing a significant amount of the debrominated pyrazole byproduct. What is the most common cause?

The formation of a palladium-hydride (Pd-H) species is the most widely accepted cause.[1][3] This reactive intermediate can reductively eliminate the debrominated product. Several factors can lead to the formation of Pd-H species, including the choice of base, solvent, and even the ligand itself.[3] A sluggish desired reaction (slow transmetalation or reductive elimination) can also provide more time for this competing side reaction to occur.[1]

Q3: To reduce debromination, should I use a stronger or weaker base?

Generally, weaker inorganic bases are preferred to minimize debromination.[2] Strong bases, particularly alkoxides or hydroxides like NaOH and KOH, can promote the formation of Pd-H species or other side reactions.[2][4] Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often a much better starting point.[2]

Q4: My bromopyrazole has an unprotected N-H group. Could this be causing the problem?

Yes, absolutely. The acidic N-H proton of the pyrazole ring can interfere with the reaction in several ways. It can react with the base, and the resulting pyrazolate anion can coordinate to the palladium center, altering the catalyst's activity and potentially promoting side reactions.[2][5] In many cases, protecting the pyrazole nitrogen with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is necessary to suppress debromination and achieve good yields.[1][5]

Q5: Which palladium catalyst and ligand combination is a good starting point for a difficult bromopyrazole coupling?

For challenging substrates like many halogenated pyrazoles, standard catalysts like Pd(PPh₃)₄ may be insufficient. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is highly recommended.[1] Ligands such as SPhos, XPhos, or RuPhos are designed to accelerate the key steps of oxidative addition and reductive elimination, which helps the desired cross-coupling reaction outcompete the debromination pathway.[1][3] For N-heterocyclic pyrazoles, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has also shown great success.[6]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving the issue of high debromination.

Observation: High Levels of Debrominated Byproduct (>10%)

If you are observing significant amounts of your starting bromopyrazole being converted to the simple pyrazole, consult the following table to identify potential causes and implement targeted solutions.

Potential Cause Scientific Rationale Recommended Action & Protocol Adjustment
Inappropriate Base Selection Strong bases (e.g., NaOH, KOH, NaOtBu) can act as a source of hydrides or promote pathways that generate Pd-H species. The choice of base is critical and substrate-dependent.[2]Action: Screen a panel of weaker inorganic bases. Primary Choice: K₂CO₃ or Cs₂CO₃. These are generally mild and effective.[2] Secondary Choice: K₃PO₄. This base can be particularly effective for complex systems and is often used under anhydrous conditions.[2][7]
Suboptimal Ligand Choice The ligand modulates the electronic and steric environment of the palladium center. An inadequate ligand may not sufficiently promote the rate-limiting reductive elimination of the desired product, allowing the debromination pathway to compete.[1]Action: Switch to a modern, sterically hindered, electron-rich phosphine ligand. Recommended Ligands: SPhos, XPhos, RuPhos (Buchwald Biaryl Phosphine Ligands) or N-Heterocyclic Carbene (NHC) ligands.[1] These ligands accelerate C-C bond formation.[3][8]
High Reaction Temperature Elevated temperatures can accelerate not only the desired reaction but also catalyst decomposition and side reactions, including debromination.[2]Action: Reduce the reaction temperature. Protocol: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). Monitor the reaction over a longer period. While the reaction may be slower, the selectivity for the desired product can be significantly improved.[2]
Presence of Hydride Sources Solvents (especially alcohols), water, or impurities in reagents can act as hydride or proton sources, leading to the formation of Pd-H species and subsequent debromination.[2][3]Action: Use anhydrous, aprotic solvents and ensure reagent purity. Recommended Solvents: Dioxane, Toluene, or THF.[1][2] Best Practice: Use freshly distilled or commercially available anhydrous solvents. Ensure your boronic acid is pure, as impurities can lead to protodeboronation, another common side reaction.
Unprotected Pyrazole N-H The acidic proton on the pyrazole ring can inhibit the catalyst or react with the base. This is a very common issue with nitrogen-rich heterocycles.[5][9]Action: Protect the pyrazole nitrogen. Recommended Protecting Groups: Boc or SEM groups are effective.[1][5] While a Boc group can sometimes be cleaved under Suzuki conditions, this can be used to your advantage for a one-pot deprotection. SEM is generally more robust.[5]
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing debromination issues.

G start High Debromination Observed base Screen Weaker Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) start->base First Step ligand Change Ligand (e.g., SPhos, XPhos) base->ligand If problem persists temp Lower Reaction Temperature (e.g., 80-100 °C) ligand->temp If problem persists end Debromination Minimized ligand->end If N-H is absent protect Protect Pyrazole N-H (Boc, SEM) temp->protect If N-H is present protect->end Suzuki_Cycle cluster_main Desired Suzuki Coupling Pathway cluster_side Undesired Debromination Pathway Pd0 Pd(0)L₂ OA Ar(pyr)-Pd(II)L₂(Br) Pd0->OA Oxidative Addition (Ar(pyr)-Br) TM Ar(pyr)-Pd(II)L₂(Ar') OA->TM Transmetalation (Ar'B(OH)₂) + Base PdH Ar(pyr)-Pd(II)L₂(H) OA->PdH Hydride Source (Base, Solvent, H₂O) RE Ar(pyr)-Ar' TM->RE Reductive Elimination RE->Pd0 Catalyst Regeneration Debrom Ar(pyr)-H PdH->Debrom Reductive Elimination Debrom->Pd0 Catalyst Regeneration

Caption: Competing catalytic cycles in the Suzuki reaction of bromopyrazoles.

The desired pathway (top) involves the formation of the C-C bond. The undesired pathway (bottom) is initiated when the oxidative addition intermediate reacts with a hydride source. This forms a palladium-hydride intermediate, which then undergoes reductive elimination to yield the debrominated pyrazole and regenerate the Pd(0) catalyst. [1][3]Your goal is to accelerate the desired reductive elimination step (Ar(pyr)-Ar') so that it kinetically outcompetes the undesired reductive elimination (Ar(pyr)-H).

Validated Protocols

The following are general, robust starting points for the Suzuki coupling of bromopyrazoles. They should be optimized for your specific substrate.

Protocol 1: General Coupling for N-Protected or N-Substituted Bromopyrazoles

This protocol is a good starting point for pyrazoles that do not have a free N-H group, using a modern catalyst system known to minimize debromination. [1] Materials:

  • N-substituted Bromopyrazole (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene and Water (e.g., 10:1 ratio)

Step-by-Step Procedure:

  • To a dry reaction flask, add the N-substituted bromopyrazole, arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial, add the Pd₂(dba)₃ and SPhos, and add the anhydrous toluene to dissolve. This is your pre-catalyst solution.

  • Add the pre-catalyst solution to the main reaction flask via syringe, followed by the water.

  • Degas the final reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Coupling for Bromopyrazoles with an Unprotected N-H Group

For substrates with a free N-H, protection is often the most reliable strategy. [5]However, if protection is not feasible, using a milder base and a highly active catalyst is crucial.

Materials:

  • N-H Bromopyrazole (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • [Pd(dppf)Cl₂] (3-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous Dioxane

Step-by-Step Procedure:

  • Add the N-H bromopyrazole, arylboronic acid, [Pd(dppf)Cl₂], and Cs₂CO₃ to a dry reaction flask.

  • Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen).

  • Add anhydrous dioxane via syringe.

  • Degas the mixture for 10-15 minutes with a subsurface stream of inert gas.

  • Heat the reaction to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress carefully by LC-MS, paying close attention to the ratio of product to debrominated byproduct.

  • Once the reaction has reached optimal conversion, cool to room temperature.

  • Perform an aqueous workup: Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

By applying these troubleshooting strategies and mechanistic insights, you can effectively minimize debromination and achieve higher yields and purity in your Suzuki coupling reactions of halogenated pyrazoles.

References

  • Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Retrieved from [Link]

  • Laulhé, S., & Blackburn, J. M. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]

  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • MDPI. (2022, May 24). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • IntechOpen. (n.d.). The Ligand: An Overlooked Element in Sustainable Catalysis. IntechOpen. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Reddit. (2024, June 12). For the pro's (Suzuki). r/Chempros. Retrieved from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Macmillan Group. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Coupling Strategies for 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

Ticket Subject: Optimization of Cross-Coupling Reactions on Highly Functionalized Heteroaryl Halides Case ID: PYR-PYZ-003-IODO Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary & Sub...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Cross-Coupling Reactions on Highly Functionalized Heteroaryl Halides Case ID: PYR-PYZ-003-IODO Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Substrate Analysis

User Query: "I am attempting to couple 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine with boronic acids/amines, but I am observing low conversion, rapid catalyst blacking out, or dehalogenation."

Technical Diagnosis: Your substrate, 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine , presents a "Perfect Storm" of three distinct challenges for Palladium catalysis:

  • The Chelation Trap (Lewis Basicity): The pyrimidine nitrogens are strong

    
    -donors. In the absence of a sterically bulky ligand, the Pd center coordinates to the pyrimidine rather than performing oxidative addition into the C-I bond.
    
  • The Acidic Proton (Catalyst Poisoning): The pyrazole N-H (pKa ~14) is easily deprotonated by the bases required for Suzuki/Buchwald couplings. The resulting pyrazolate anion is an aggressive ligand that forms stable, unreactive Pd-complexes.

  • The Ortho-Effect (Steric Hindrance): The iodine at position C3 is adjacent to the bulky pyrimidine ring at position C4. This steric crowding inhibits the approach of the coupling partner (transmetallation step).

Catalyst Selection Logic (The "Why")

Do not use standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ for this specific substrate. They lack the bulk required to prevent coordination to the pyrimidine nitrogen and the activity to overcome the ortho-steric hindrance.

Recommended Catalyst Systems
Coupling TypePrimary RecommendationLigand ClassMechanistic Rationale
Suzuki-Miyaura (C-C)XPhos Pd G4 or SPhos Pd G4 Dialkylbiaryl phosphines (Buchwald)SPhos is specifically designed for ortho-substituted biaryls. The ligand bulk prevents pyrimidine N-coordination.
Buchwald-Hartwig (C-N)BrettPhos Pd G4 or RuPhos Pd G4 Dialkylbiaryl phosphinesBrettPhos is superior for primary amines; RuPhos for secondary amines. Excellent resistance to heterocycle poisoning.
Sonogashira (C-C)Pd(MeCN)₂Cl₂ + XPhos Nitrile-stabilized Pd(II)Requires a copper-free protocol if possible to avoid Cu-acetylide poisoning of the pyrimidine ring.

Troubleshooting Guides (Interactive Q&A)

Issue A: "The reaction turns black immediately, and I see starting material."

Diagnosis: This is "Pd-black" formation, indicating the catalyst is decomposing before it can enter the catalytic cycle. The pyrimidine ring is likely displacing your phosphine ligands.

Protocol Adjustment:

  • Switch to Pre-catalysts: Stop using Pd(OAc)₂ + Ligand. Use G3 or G4 precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-bound and activate only upon heating, ensuring the active Pd(0) species is generated inside the protective ligand shell.

  • Solvent Degassing: Pyrimidine-rich substrates are sensitive to oxidation. Sparging with Argon is insufficient. Use Freeze-Pump-Thaw (3 cycles) .

Issue B: "Do I really need to protect the Pyrazole Nitrogen?"

Short Answer: Yes, for yields >80%.[1][2] Detailed Answer: While direct coupling of unprotected (NH)-pyrazoles is possible, it requires excess base (3-4 equiv) to keep the pyrazole fully deprotonated, which often shuts down the catalytic cycle by forming stable Pd-pyrazolates.

Recommended Protection Strategy:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Best for stability. Removed with TBAF/TFA.

  • THP (Tetrahydropyranyl): Good alternative, acid labile.

  • Avoid: Boc (often falls off under basic Suzuki conditions at >80°C).

Issue C: "I'm getting de-iodinated product (reduction) instead of coupling."

Diagnosis: This is caused by


-hydride elimination  from the solvent or ligand, or a slow transmetallation step due to the steric bulk of the neighboring pyrimidine.

Solution:

  • Solvent Switch: Move from Isopropanol or Ethanol (H-donors) to 1,4-Dioxane or Toluene .

  • Increase Concentration: High concentration (0.5 M - 1.0 M) favors the bimolecular coupling pathway over the unimolecular reduction pathway.

Step-by-Step Experimental Protocols

Protocol 1: High-Efficiency Suzuki Coupling (Protected Substrate)

Target: Coupling 4-(3-iodo-1-SEM-pyrazol-4-yl)pyrimidine with Aryl Boronic Acid

  • Setup: In a glovebox or under active Argon flow, charge a microwave vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G4 (2-3 mol%)

    • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . Concentration: 0.2 M.

    • Note: Water is critical for the activation of the boronic acid.

  • Reaction: Seal and heat to 80°C (oil bath) or 100°C (Microwave) for 1-2 hours.

  • Workup: Filter through Celite to remove Pd black. Wash with EtOAc.[3]

Protocol 2: "Rescue" Protocol for Unprotected (NH) Substrate

Use this only if protection is impossible.

  • Catalyst: Use Pd(dtbpf)Cl₂ (3-5 mol%). The dtbpf ligand is extremely bulky and electron-rich, resisting displacement by the pyrazole nitrogen.

  • Base: Use Cs₂CO₃ (3.0 equiv). Cesium's "cesium effect" improves solubility in organic solvents.

  • Solvent: DMF or DMA (degassed).

  • Temperature: Requires higher heat (110°C ).

Visualizing the Challenge

Diagram 1: The "Chelation Trap" vs. The Solution

This diagram illustrates why standard catalysts fail and how bulky ligands (Buchwald type) solve the steric and electronic problems.

CatalystSelection Substrate 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine StandardPd Standard Catalyst (e.g., Pd(PPh3)4) Substrate->StandardPd Attempted Coupling BulkyPd Bulky Catalyst (e.g., XPhos Pd G4) Substrate->BulkyPd Optimized Coupling Failure FAILURE MODE: 1. Pyrimidine N displaces PPh3 2. Pyrazole NH poisons Pd 3. Oxidative Addition Stalls StandardPd->Failure Success SUCCESS MODE: 1. Ligand bulk prevents N-coordination 2. LPd(0) species is highly active 3. Facilitates Transmetallation BulkyPd->Success

Caption: Comparison of catalyst interaction pathways. Standard ligands allow coordination poisoning (Red), while bulky ligands enforce the correct catalytic cycle (Green).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Start: Reaction Failed/Low Yield CheckProt Is the Pyrazole Nitrogen Protected? Start->CheckProt NoProt NO CheckProt->NoProt No YesProt YES CheckProt->YesProt Yes CanProtect Can you add SEM/THP? NoProt->CanProtect ProtectYes Protect N-H CanProtect->ProtectYes Yes ProtectNo Must run Unprotected CanProtect->ProtectNo No RescueCond Use Pd(dtbpf)Cl2 + Cs2CO3 Solvent: DMF @ 110°C ProtectNo->RescueCond CheckColor Did reaction turn black instantly? YesProt->CheckColor BlackYes YES: Catalyst Decomposition CheckColor->BlackYes BlackNo NO: Reactivity Issue CheckColor->BlackNo SolnBlack 1. Switch to G3/G4 Precatalyst 2. Freeze-Pump-Thaw BlackYes->SolnBlack SolnReactivity 1. Switch Ligand (XPhos -> SPhos) 2. Check Boronic Acid Quality BlackNo->SolnReactivity

Caption: Step-by-step diagnostic workflow for identifying the root cause of reaction failure.

References

  • Molander, G. A., & Bernhardt, J. T. (2017). Suzuki-Miyaura Cross-Coupling of Heterocycles: A Practical Guide. Journal of Organic Chemistry.[4] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[5] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[4] Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society.[4] Link

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura coupling conditions for the synthesis of 4-substituted pyrazoles. Tetrahedron Letters. Link

Sources

Optimization

Technical Support Center: Solvent Optimization for 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

Topic: Solvent effects on the reactivity of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Document ID: TSC-2026-PYR-04 Audience: Medicinal Chemists, Process Chemists, Structural Biologists Status: Active / Verified Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent effects on the reactivity of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Document ID: TSC-2026-PYR-04 Audience: Medicinal Chemists, Process Chemists, Structural Biologists Status: Active / Verified

Introduction: The Scaffold & The Challenge

You are likely working with 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine as a precursor for ATP-competitive kinase inhibitors (e.g., JAK, CDK, or FLT3 inhibitors). This scaffold presents a unique "chemical personality" defined by two conflicting features:

  • The Pyrimidine Ring: A strong electron-withdrawing group (EWG) that acidifies the pyrazole NH, altering its nucleophilicity.

  • The Iodine Handle: A labile site intended for cross-coupling, but prone to reductive dehalogenation in the wrong solvent systems.

This guide moves beyond generic "solvent screening" to provide a mechanistic rationale for solvent selection, ensuring you control the reactivity rather than fighting it.

Module 1: Solubility & Dissolution (The Pre-requisite)

The Issue: This bi-heteroaryl system is planar and electron-deficient, leading to strong


-

stacking. It often behaves like "brick dust" in standard organic solvents (DCM, Toluene), leading to heterogeneous reactions and stalled kinetics.
Troubleshooting Guide: Dissolution Strategy
Solvent ClassSolubility RatingApplication ContextTechnical Note
DMSO / DMF HighStock solutions,

, Alkylation
Caution: High boiling points make removal difficult. DMSO can quench active Pd(0) species if not anhydrous/degassed.
THF / Dioxane ModerateSuzuki/Sonogashira CouplingBest balance of solubility and catalyst compatibility.
Alcohols (MeOH/EtOH) Low to ModerateCrystallizationRisk: Promotes hydrodehalogenation (loss of Iodine) under basic/catalytic conditions.
DCM / Chloroform PoorWork-up / ExtractionInefficient for reaction media; poor solvation of the transition state.
FAQ: Why won't my starting material dissolve even in DMSO?

A: If the material is crystalline, the lattice energy may be high.

  • Immediate Fix: Gentle heating (40°C) with sonication is standard.

  • Pro-Tip: If using for a reaction, adding the base (e.g.,

    
    ) often helps deprotonate the pyrazole NH, creating a highly soluble pyrazolate anion.
    

Module 2: Cross-Coupling Efficiency (Suzuki-Miyaura)

The Issue: You are attempting a Suzuki coupling at the C3-Iodine, but observing hydrodehalogenation (replacement of I with H) or no reaction.

Mechanistic Insight: The Solvent's Role in Catalyst Life

The C3-Iodine bond is activated, but the adjacent pyrimidine nitrogen and the free pyrazole NH can coordinate to Palladium, poisoning the catalyst. The solvent system must facilitate the "shuttle" of the base without promoting reduction.

Protocol: Optimized Solvent System for C3-Arylation
  • Standard System: 1,4-Dioxane : Water (4:1 ratio).[1]

  • Why Water? Water is critical. It solubilizes the inorganic base (

    
     or 
    
    
    
    ), allowing the hydroxyl/carbonate species to activate the boronic acid (forming the boronate "ate" complex) which is the actual transmetallating species.
  • Why Dioxane? It solvates the organic electrophile and is miscible with water, creating a homogeneous phase at reflux (

    
    C).
    

Critical Warning (The "Alcohol Trap"): Do NOT use Ethanol or Isopropanol as co-solvents for this specific iodo-scaffold.

  • Reason: In the presence of Pd(0) and base, primary/secondary alcohols act as hydride sources (via

    
    -hydride elimination from the alkoxide), leading to rapid reduction of the C-I bond to C-H.
    
Visual Workflow: Coupling Optimization

SuzukiOptimization Start Start: Suzuki Coupling 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine CheckSolubility Is substrate soluble in Dioxane/Water (4:1)? Start->CheckSolubility Result Reaction Outcome? CheckSolubility->Result Yes Dehalogenation Issue: Dehalogenation (I replaced by H) Result->Dehalogenation NoReaction Issue: No Reaction (Catalyst Poisoning) Result->NoReaction Success Success: High Yield Result->Success Solution1 Switch Solvent: Remove Alcohols/DMF Use Toluene/Water Dehalogenation->Solution1 Cause: Hydride Source Solution2 Protect NH Group (SEM/THP) or Increase Catalyst Load NoReaction->Solution2 Cause: Pd Coordination

Caption: Decision tree for troubleshooting Suzuki coupling failures specific to iodo-pyrazole scaffolds.

Module 3: Regioselectivity in N-Functionalization

The Issue: Alkylation of the pyrazole NH (e.g., with alkyl halides) yields a mixture of N1 and N2 isomers.[2]

  • N1 Isomer: Distal to the pyrimidine.

  • N2 Isomer: Proximal to the pyrimidine (sterically crowded).

Solvent Control of Regioselectivity

The ratio of N1:N2 is governed by the interplay of sterics (favoring N1) and electrostatics/coordination (favoring N2 in specific solvents).

Solvent SystemDominant IsomerMechanistic Driver
DMF / DMSO (

)
Mixture (favors N1)

Mechanism.
The solvent separates the ion pair (

). The "naked" pyrazolate anion is reactive but selectivity is driven purely by steric hindrance (N1 is more accessible).
THF / Toluene (NaH) High N1 Selectivity Tight Ion Pairing. In non-polar solvents, the

cation coordinates to the N2 nitrogen and the pyrimidine nitrogen (chelation effect), blocking the N2 site and forcing alkylation at N1.
Fluorinated Alcohols (HFIP) Variable H-Bonding. HFIP is a strong H-bond donor. It can solvate the N2 lone pair (which is more basic due to proximity to the pyrimidine), potentially deactivating it and enhancing N1 selectivity.
FAQ: How do I distinguish N1 vs N2 isomers by NMR?

A: Solvent choice for NMR is crucial here.

  • NOESY in DMSO-

    
    :  Look for a cross-peak between the Pyrazole-H5 and the Alkyl group.
    
    • N1-Alkyl: Strong NOE with Pyrazole-H5.

    • N2-Alkyl: Weak/No NOE with Pyrazole-H5; potential NOE with Pyrimidine ring protons.

Module 4: Tautomeric Equilibrium

The Issue: The proton on the pyrazole ring is mobile. In solution, the molecule exists as a rapid equilibrium between the 1H and 2H tautomers.

Why this matters:
  • NMR Broadening: In

    
    , the exchange rate is often intermediate on the NMR time scale, leading to broad or "missing" NH/CH signals.
    
  • Reactivity Prediction: The tautomer that crystallizes is not necessarily the reactive species in solution.

Recommendation: Always characterize this scaffold in DMSO-


 . DMSO forms a strong H-bond with the NH proton, "locking" the tautomer on the NMR timescale and sharpening the signals. This allows for accurate integration and structural verification.

References

  • Solvent Effects on Pyrazole N-Alkylation

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Suzuki Coupling of Iodo-Pyrazoles: Title: "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions" Source: BenchChem Technical Protocols
  • Regioselectivity Mechanisms

    • Title: "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning"
    • Source: Molecules (MDPI)
    • URL:[Link][3]

  • General Solvent Effects in Heterocyclic Chemistry

    • Title: "Solvent effects on organic reactions
    • Source: University of Miami (Comput
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Compound ID: 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine CAS: 1111638-50-6 Molecular Formula: C₇H₅IN₄ Molecular Weight: 272.05 g/mol [1][2][3]

Core Directive: The "Golden Standard" for Storage

As a halogenated heteroaromatic scaffold, this compound possesses specific vulnerabilities—primarily the lability of the Carbon-Iodine (C-I) bond and the acidity of the pyrazole proton. To maintain >98% purity over long-term storage (>6 months), you must strictly adhere to the following protocol.

Quick Reference Storage Table
ParameterRecommended ConditionCritical Mechanism (Why?)
Temperature -20°C (Long-term) Slows thermal oxidation and lattice relaxation.[1]
Light Protection Strictly Dark (Amber Vial/Foil) The C-I bond is photosensitive. UV/Visible light triggers homolytic cleavage (deiodination).[1]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation of the pyrazole ring.
Humidity Desiccated (<10% RH) Pyrimidine nitrogens are H-bond acceptors; moisture promotes caking and hydrolysis.[1]
Container Glass (PTFE-lined cap) Avoid plastics that may leach plasticizers into the lipophilic aromatic rings.[1]

Expert Insight: The Science of Instability

Understanding why this compound degrades allows you to troubleshoot effectively.[1] The instability of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine is driven by two main chemical features:

A. The Weak Link: Carbon-Iodine Bond Photolysis

The bond dissociation energy (BDE) of a C(sp²)–I bond is approximately 60–65 kcal/mol , significantly lower than C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol) [1].[1]

  • Mechanism: Exposure to ambient light (especially UV) provides sufficient energy to homolytically cleave this bond, generating an aryl radical and an iodine radical (

    
    ).
    
  • Consequence: The iodine radicals recombine to form molecular iodine (

    
    ), which appears as a yellow-to-brown discoloration .[1] The aryl radical abstracts hydrogen from solvents or moisture, leading to the des-iodo impurity (4-(1H-pyrazol-4-yl)pyrimidine).[1]
    
B. Pyrazole Tautomerism & Acidity

The pyrazole ring contains an acidic NH proton (


).
  • Mechanism: In the presence of moisture or basic impurities, the proton can shuttle between nitrogens (tautomerism) or be removed.

  • Consequence: This facilitates the formation of hydrates or salts, altering the compound's solubility profile and potentially catalyzing nucleophilic attacks on the pyrimidine ring.

Troubleshooting & FAQs

Q1: My compound has turned from pale yellow to brown. Is it still usable?

Diagnosis: This indicates photolytic degradation and the release of elemental iodine (


).
  • Action:

    • Dissolve a small amount in DMSO.[1]

    • Run an LC-MS.[1] Look for the parent mass (272.05 Da) and the des-iodo impurity (146.15 Da).

    • Verdict: If the des-iodo peak is <5%, you may repurify via recrystallization or prep-HPLC.[1] If >10%, discard the batch as the radical chemistry may have produced complex oligomers.

Q2: Can I store this compound in DMSO or Ethanol stock solutions?

Recommendation: NO , not for long periods (>24 hours).

  • Reasoning: In solution, molecules have greater conformational freedom, increasing the collision frequency for radical propagation.[1] Furthermore, DMSO is hygroscopic; absorbed water can facilitate hydrolysis.[1]

  • Protocol: Prepare solutions fresh immediately before biological assays. If storage is unavoidable, freeze at -80°C under Argon for max 1 week.

Q3: I am seeing poor solubility in water. How do I dissolve it for cell assays?

Guidance: This is a lipophilic, planar molecule.[1]

  • Step 1: Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM).[1] Vortex vigorously.

  • Step 2: Dilute this stock into your aqueous buffer.

  • Warning: Do not exceed 0.5% DMSO final concentration in cell assays to avoid solvent toxicity.[1] If precipitation occurs upon dilution, sonicate the aqueous mixture for 5–10 seconds.[1]

Visualized Workflows

Workflow A: Storage Decision Tree

Use this logic flow to determine the safety of your current storage method.

StorageWorkflow Start Received Compound (Pale Yellow Solid) Check1 Is it for immediate use (<24 hours)? Start->Check1 Immediate Keep at 4°C Protect from Light Check1->Immediate Yes LongTerm Is it for long-term storage? Check1->LongTerm No Solution Is it in Solution (DMSO)? LongTerm->Solution Check Form Prep 1. Flush vial with Argon/N2 2. Seal with Parafilm Freeze Store at -20°C (Amber Vial) Prep->Freeze Solution->Prep No (Solid) SolnAction Freeze at -80°C immediately Valid for <1 week Solution->SolnAction Yes

Figure 1: Decision matrix for optimal storage based on usage timeline and physical state.

Workflow B: Degradation Mechanism (Photolysis)

Visualizing the breakdown pathway to identify impurities.

Degradation Compound 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (Intact) RadicalPair [Aryl Radical • + I•] Compound->RadicalPair Bond Homolysis Light UV/Visible Light (hv) Light->Compound Product1 Des-iodo Impurity (Mass: 146.15) RadicalPair->Product1 Path A Product2 Iodine (I2) (Brown Color) RadicalPair->Product2 Path B Path1 H-Abstraction (from Solvent) Path2 Radical Coupling

Figure 2: The primary degradation pathway driven by light exposure, leading to des-iodo impurities and discoloration.[1]

Experimental Protocols

Protocol A: Safe Reconstitution
  • Equilibration: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.[1]

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to the vial.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.[1]

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) in amber microtubes to avoid freeze-thaw cycles.

Protocol B: Purity Check (HPLC Conditions)

If you suspect degradation, use these standard conditions to verify integrity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Urea bonds).

  • Expected Result: Main peak at ~272 Da.[1] Impurity peak (Des-iodo) at ~146 Da will elute earlier due to lower lipophilicity.[1]

References

  • National Institutes of Health (NIH). (2017).[1] Light-sensitive Drugs in Topical Formulations: Stability Indicating Methods. Future Med Chem. Retrieved February 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges in Scale-Up Synthesis of Pyrazolopyrimidines

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolopyrimidines. As a class of heterocyclic compounds with significant therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolopyrimidines. As a class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology, the successful and efficient synthesis of pyrazolopyrimidines is paramount.[1][2][3][4] However, transitioning from laboratory-scale synthesis to pilot or industrial-scale production presents a unique set of challenges.[5][6] This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during the scale-up of pyrazolopyrimidine synthesis, ensuring a more robust, safe, and efficient process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for pyrazolopyrimidines amenable to scale-up?

A1: Several synthetic strategies are employed for pyrazolopyrimidine synthesis, with some being more suitable for large-scale production. The most common and scalable routes include:

  • Condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents: This is a widely used, robust method that typically proceeds under acidic or basic conditions.[1][7] Careful optimization of temperature, pH, and catalysts can lead to high yields and selectivity.[1]

  • Three-component reactions: These reactions, involving an aminopyrazole, an aldehyde, and an activated methylene compound, offer the advantage of a one-pot synthesis, which is often more efficient and cost-effective for large-scale production.[1]

  • Cyclization approaches: Building the pyrimidine ring onto a pre-formed pyrazole core is a flexible strategy that allows for the introduction of various substituents.[1]

While microwave-assisted synthesis can significantly accelerate reactions and improve yields at the lab scale, its direct scalability can be challenging and may require specialized equipment for large-scale continuous flow processes.[1][8]

Q2: What are the primary challenges I should anticipate when scaling up my pyrazolopyrimidine synthesis?

A2: The transition from a lab-scale reaction to a larger scale production introduces several complexities.[5][6] Key challenges include:

  • Maintaining Yield and Purity: Reactions that perform well on a small scale may see a decrease in yield and an increase in impurities upon scale-up due to issues with heat and mass transfer.[5]

  • Reaction Kinetics and Thermodynamics: Exothermic reactions that are easily managed in the lab can pose significant safety risks on a larger scale if not properly controlled.[6]

  • Purification: Methods like column chromatography, which are feasible for small quantities, can become impractical and costly for kilograms of product.[9] Developing robust crystallization or alternative purification methods is crucial.[9][10][11]

  • Reagent and Solvent Selection: The cost and availability of reagents and solvents in bulk, as well as their environmental impact and safety, become critical considerations at scale.[8]

  • Process Robustness and Reproducibility: Ensuring consistent product quality across different batches is a major challenge in large-scale synthesis.[6]

Q3: How critical is the purity of starting materials for a successful scale-up?

A3: The purity of your starting materials, particularly the aminopyrazole, is crucial for a successful and reproducible scale-up.[12] Impurities can interfere with the reaction, lead to the formation of by-products, and complicate the purification of the final product.[12] It is highly recommended to thoroughly characterize and purify all starting materials before commencing a large-scale reaction.

Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during the scale-up synthesis of pyrazolopyrimidines.

Issue 1: Low or No Product Yield

Question: I have successfully synthesized my target pyrazolopyrimidine on a milligram scale, but upon scaling up to a multigram or kilogram scale, the yield has dropped significantly. What are the potential causes, and how can I troubleshoot this?

Answer: A significant drop in yield upon scale-up is a common problem and can be attributed to several factors.[12][13] The underlying cause is often related to changes in reaction conditions that are not immediately obvious when moving to a larger reaction vessel.

Potential Causes and Solutions:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure the use of an appropriate overhead stirrer with a suitable impeller design to maintain a homogenous reaction mixture. For very large-scale reactions, consider the reactor's geometry and the use of baffles.

  • Poor Temperature Control: Exothermic reactions can be difficult to control on a large scale, leading to temperature spikes that can degrade reactants or products.

    • Solution: Monitor the internal reaction temperature closely. Use a reactor with a cooling jacket and ensure a controlled rate of addition for reactive reagents.[6] For highly exothermic reactions, a semi-batch or continuous flow process might be more suitable.

  • Suboptimal Reaction Conditions: Conditions optimized at a small scale may not be optimal at a larger scale.

    • Solution: Re-optimize key reaction parameters such as temperature, concentration, and reaction time at an intermediate scale before proceeding to the full-scale reaction.[13][14] Monitoring the reaction progress using techniques like TLC, HPLC, or NMR is crucial.[12][13]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield on Scale-Up check_mixing 1. Verify Mixing Efficiency start->check_mixing check_temp 2. Assess Temperature Control check_mixing->check_temp Mixing Adequate solution Yield Improved check_mixing->solution Improved Mixing -> Yield Increase reoptimize 3. Re-optimize Reaction Conditions check_temp->reoptimize Temp Control OK check_temp->solution Improved Temp Control -> Yield Increase check_purity 4. Analyze Starting Material Purity reoptimize->check_purity No Improvement reoptimize->solution Re-optimization -> Yield Increase check_purity->solution Purer Materials -> Yield Increase

Caption: Troubleshooting workflow for addressing low yields in scale-up synthesis.

Issue 2: Formation of Impurities and By-products

Question: My scaled-up reaction is producing a significant amount of impurities that were not observed or were present in trace amounts in the small-scale synthesis. How can I identify and minimize these by-products?

Answer: The formation of new or increased levels of impurities is often linked to the same factors that cause low yields: inadequate mixing and poor temperature control.[5] Additionally, longer reaction times at elevated temperatures can promote the degradation of starting materials or the desired product.

Common Impurities and Mitigation Strategies:

Impurity TypePotential CauseMitigation Strategy
Regioisomers Use of unsymmetrical starting materials. Reaction conditions favoring the undesired isomer.[12]Modify reaction conditions (solvent, temperature, catalyst) to favor the desired regioisomer.[12] Consider a synthetic route that offers better regiochemical control.
Over-reaction/Degradation Products Excessive reaction time or temperature.Monitor the reaction closely and quench it as soon as it reaches completion.[12] Optimize the reaction temperature to minimize degradation.[13]
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions or insufficient reaction time.Re-optimize reaction conditions.[12][13] Ensure adequate mixing and temperature control.
By-products from Side Reactions Presence of impurities in starting materials or solvents. Non-optimal reaction conditions.Use high-purity starting materials and solvents.[12] Adjust reaction parameters to disfavor side reactions.

Protocol for Impurity Profile Analysis:

  • Sample Collection: Collect samples from the reaction mixture at different time points.

  • Analysis: Analyze the samples using HPLC or LC-MS to identify and quantify the impurities.

  • Identification: If possible, isolate the major impurities and characterize them using spectroscopic techniques (NMR, MS).

  • Optimization: Based on the identity of the impurities, adjust the reaction conditions (e.g., lower temperature, shorter reaction time, different catalyst) to minimize their formation.

Issue 3: Challenges in Product Isolation and Purification

Question: I am struggling to purify my pyrazolopyrimidine product on a large scale. Column chromatography is not feasible, and crystallization is proving difficult. What are my options?

Answer: Purification is a major bottleneck in the scale-up of chemical syntheses.[9] Moving away from chromatography-based methods towards crystallization is highly desirable for large-scale production.

Troubleshooting Purification:

  • "Oiling Out" during Crystallization: This occurs when the compound separates from the solution as a liquid rather than a solid.[10]

    • Possible Causes: The compound is too soluble in the chosen solvent, or the solution is being cooled too rapidly.[10]

    • Solutions:

      • Try a solvent in which the compound has lower solubility.[10]

      • Cool the solution more slowly to allow for controlled crystal growth.

      • Use an anti-solvent addition method, where a solvent in which the compound is insoluble is slowly added to a solution of the compound.[10]

  • No Crystal Formation:

    • Possible Causes: The solution is not supersaturated, or impurities are inhibiting crystallization.[10]

    • Solutions:

      • Concentrate the solution to increase the compound's concentration.

      • Try a different solvent or a mixture of solvents.[10]

      • Attempt to "seed" the solution with a small crystal of the pure compound.

      • Further purify the crude material to remove impurities that may be hindering crystallization.[10]

  • Alternative Purification Methods:

    • Slurry and Recrystallization: Slurrying the crude product in a suitable solvent can often remove more soluble impurities. This can be followed by a carefully optimized recrystallization.

    • Preparative HPLC: While generally not ideal for very large quantities, preparative HPLC can be a viable option for high-value compounds or for producing a seed crystal for further crystallization development.[9]

Purification Strategy Decision Tree:

Purification_Strategy start Crude Product crystallization Attempt Crystallization start->crystallization slurry Slurry in appropriate solvent crystallization->slurry Fails or 'Oils Out' pure_product Pure Product crystallization->pure_product Successful slurry->crystallization Re-attempt prep_hplc Preparative HPLC slurry->prep_hplc Still Impure prep_hplc->pure_product For high purity or seed crystals

Caption: Decision tree for selecting a suitable purification strategy.

Detailed Experimental Protocols

Protocol 1: General Procedure for Scale-Up of a Three-Component Pyrazolopyrimidine Synthesis

This protocol provides a general framework. Specific quantities, temperatures, and reaction times should be optimized for the specific substrates being used.

  • Reactor Setup:

    • Equip a jacketed glass reactor of appropriate volume with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.

    • Ensure the reactor is clean and dry.

  • Reagent Charging:

    • Charge the reactor with the 3-aminopyrazole derivative and the activated methylene compound under a nitrogen atmosphere.

    • Add the chosen solvent (e.g., ethanol, isopropanol).[15]

    • Begin stirring to ensure a homogenous mixture.

  • Aldehyde Addition:

    • Dissolve the aldehyde in a portion of the reaction solvent.

    • Add the aldehyde solution to the reactor dropwise over a period of 1-2 hours, while maintaining the internal temperature at the desired setpoint (e.g., 20-25 °C). Careful control of the addition rate is crucial to manage any exotherm.

  • Reaction:

    • Heat the reaction mixture to the optimized temperature (e.g., reflux).[3][16]

    • Monitor the progress of the reaction by TLC or HPLC at regular intervals.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates upon cooling, collect it by filtration.

    • Wash the collected solid with cold solvent to remove residual impurities.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting crude product can then be subjected to purification.

  • Purification:

    • Develop a robust crystallization procedure as described in the troubleshooting section.

    • Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Protocol 2: Safety Considerations for Scale-Up
  • Hazard Analysis: Before any scale-up, perform a thorough hazard analysis of all reagents, intermediates, and the final product. Understand the risks associated with toxicity, flammability, and reactivity.

  • Exotherm Control: As mentioned, controlling the heat generated by the reaction is critical.[6] Always have adequate cooling capacity and a plan for emergency cooling.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including safety glasses, lab coats, and gloves. For larger scale reactions, additional PPE such as face shields and respiratory protection may be necessary.

  • Ventilation: Conduct all operations in a well-ventilated area, preferably within a fume hood or a walk-in hood for larger setups.

By carefully considering these factors and systematically troubleshooting any issues that arise, researchers can successfully navigate the challenges of scaling up the synthesis of pyrazolopyrimidines, paving the way for their further development as potentially life-saving therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity - ResearchGate. (URL: [Link])

  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea - ResearchGate. (URL: [Link])

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity - ResearchGate. (URL: [Link])

  • Effect of solvent on the synthesis of 4a a | Download Table - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience. (URL: [Link])

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - RSC Publishing. (URL: [Link])

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. (URL: [Link])

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC. (URL: [Link])

  • Challenges of scaling up chemical processes (based on real life experiences). (URL: [Link])

  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines - Academia.edu. (URL: [Link])

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC. (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (URL: [Link])

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors - OSTI. (URL: [Link])

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. (URL: [Link])

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC. (URL: [Link])

  • Challenges of scaling up production from grams to kilos - Chemtek Scientific. (URL: [Link])

  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - RSC Publishing - The Royal Society of Chemistry. (URL: [Link])

  • 6 key challenges when scaling up sustainable chemical processes - CPI. (URL: [Link])

  • Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. | Semantic Scholar. (URL: [Link])

  • Proposed mechanism for the synthesis of pyrazolopyranopyrimidines - ResearchGate. (URL: [Link])

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (URL: [Link])

  • Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. (URL: [Link])

  • Successfully preventing crystallization of parenteral formulations using solubility measurements.. (URL: [Link])

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso - Kinam Park. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Impurity Profiling in 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Synthesis

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket Focus: Impurity Characterization, Troubleshooting, and Analytical Resolution Reference ID: PYR-IODO-443 Introduction: The Scaffold Challenge Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket Focus: Impurity Characterization, Troubleshooting, and Analytical Resolution Reference ID: PYR-IODO-443

Introduction: The Scaffold Challenge

You are likely synthesizing 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine as a pharmacophore for Janus kinase (JAK) or ALK inhibitors. This scaffold presents a unique "chemical double-bind":

  • The Pyrazole Tautomerism: The N-unsubstituted pyrazole creates rapid equilibrium between the 3-iodo and 5-iodo tautomers, complicating HPLC analysis.

  • The Halogen Dance: If you are building this via cross-coupling (Suzuki-Miyaura), preserving the C3-Iodine bond while forming the C4-C4 biaryl bond is thermodynamically unfavorable due to the lability of the C-I bond towards palladium.

This guide addresses the three most common "Support Tickets" we receive regarding this synthesis.

Module 1: The "Disappearing Iodine" (Protodehalogenation)

User Issue: "I performed a Suzuki coupling between 4-chloropyrimidine and 3-iodo-1H-pyrazole-4-boronic acid pinacol ester. The product mass is [M-126], indicating the iodine is gone."

Diagnosis: You are experiencing Protodehalogenation . In Pd-catalyzed cross-couplings, the C–I bond (Bond Dissociation Energy ~65 kcal/mol) is weaker than the C–Cl bond (~95 kcal/mol). Standard Pd(0) catalysts will oxidatively add into the C–I bond of your starting material before or concurrently with the C–Cl bond of the pyrimidine, leading to the "Des-iodo" impurity (4-(1H-pyrazol-4-yl)pyrimidine).

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Catalyst Switch to Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ Bidentate ligands with large bite angles (dppf) or bulky phosphines destabilize the oxidative addition into the sterically crowded C3-Iodine bond while permitting reaction at the C4-Boronate.
Base Use K₃PO₄ (anhydrous) instead of Na₂CO₃ Carbonate bases in aqueous media promote hydrolysis of the boronate, slowing the transmetalation and giving the catalyst "time" to attack the iodine. Anhydrous phosphate speeds up transmetalation.
Solvent Dioxane/DMF (Dry) Avoid alcohols (MeOH/EtOH). They act as hydride sources, directly fueling the reduction of C-I to C-H.
The "Reverse Route" Fix

If optimization fails, invert the sequence . Do not couple the iodo-pyrazole.

  • Step 1: Couple 4-chloropyrimidine with unsubstituted pyrazole-4-boronic acid.

  • Step 2: Perform regioselective iodination (See Module 3). This eliminates the risk of Pd-catalyzed de-iodination entirely.

Module 2: The "Ghost Peak" (Tautomerism vs. Regioisomers)

User Issue: "My LCMS shows two peaks with the exact same mass. Is this the N1-isomer vs. N2-isomer, or am I seeing tautomers?"

Diagnosis: This is likely Annular Tautomerism , but you must rule out Regioisomers if you used a protecting group.

The Chemistry: In solution, 4-(3-iodo-1H-pyrazol-4-yl)pyrimidine exists in equilibrium. The hydrogen on the pyrazole nitrogen hops between N1 and N2.

  • Tautomer A: 3-Iodo (H on N1)

  • Tautomer B: 5-Iodo (H on N2)

  • Note: In the absence of other substituents, these are chemically distinct but interconvert rapidly. On acidic HPLC columns, they may separate or cause peak tailing.

Decision Tree: Is it a Tautomer or an Impurity?
  • Run the NMR in DMSO-d6:

    • Do you see broad signals for the pyrazole C3/C5 protons? Yes = Tautomerism.

    • Do you see distinct, sharp sets of signals? Yes = Likely stable regioisomers (e.g., if you have an N-methyl group).

  • The "Temperature Test" (LCMS):

    • Run the column at 60°C .

    • Result: If the two peaks merge into one sharp peak -> Tautomers (Fast exchange limit).

    • Result: If the peaks remain distinct -> Structural Isomers (e.g., N-alkylation impurity).

DOT Visualization: Impurity Genesis Map

ImpurityMap SM Starting Materials (4-Cl-Pyrimidine + 3-Iodo-Pyrazole-Boronate) Target Target Molecule 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine SM->Target Pd(dppf)Cl2, 80°C Imp_DesIodo Impurity A: Des-iodo (Protodehalogenation) SM->Imp_DesIodo Pd attack at C-I (Hydride source present) Imp_Homo Impurity B: Homocoupling (Bi-pyrimidine) SM->Imp_Homo O2 leak / Slow Transmetalation Imp_Iso Impurity C: Regioisomer (N-Alkylation Artifact) SM->Imp_Iso If N-Protected (SEM/THP) Migration

Caption: Figure 1. Genesis of common impurities during the cross-coupling synthetic route.

Module 3: The Iodination Protocol (Post-Coupling Route)

User Issue: "I am trying to iodinate 4-(1H-pyrazol-4-yl)pyrimidine using NIS, but I get low conversion or di-iodination."

Diagnosis: The pyrimidine ring is electron-withdrawing, deactivating the pyrazole. Standard electrophilic aromatic substitution (SEAr) is sluggish.

Optimized Protocol: Ceric Ammonium Nitrate (CAN) Mediated Iodination

This method (grounded in Rodríguez-Franco et al.[1] methodologies) uses CAN as a Single Electron Transfer (SET) oxidant to generate a highly reactive iodonium radical species, overcoming the deactivated ring.

Step-by-Step:

  • Dissolve: 1.0 eq of 4-(1H-pyrazol-4-yl)pyrimidine in Acetonitrile (MeCN).

  • Add: 0.6 eq of Ceric Ammonium Nitrate (CAN) .

  • Add: 0.6 eq of Iodine (I₂) .

    • Note: The stoichiometry is 0.5 eq I₂ per H substituted, but slight excess drives the reaction.

  • Reflux: Heat to 80°C for 4–6 hours.

  • Monitor: Check LCMS for [M+126].

    • Impurity Watch: If you see [M+252] (Di-iodo), reduce temp to 50°C.

  • Workup: Quench with saturated Sodium Thiosulfate (removes excess I₂/oxidant).

Why this works: The CAN/I₂ system is highly regioselective for the C3/C5 position of pyrazoles and avoids iodinating the electron-poor pyrimidine ring.

Module 4: Analytical Method (HPLC)

To separate the Des-iodo impurity (Target - I) from the Target , you need a method that discriminates based on polarizability, as the polarity difference is minimal.

Recommended Column: FluoroSep-RP Phenyl (PFP) or Kinetex Biphenyl . Rationale: The Iodine atom interacts strongly with the fluorine/phenyl rings of the stationary phase via "Halogen Bonding," creating significantly more retention for the Iodo-product than the Des-iodo impurity compared to a standard C18 column.

Method Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient: 5% B to 40% B over 15 minutes. (Keep organic low; the pyrimidine is polar).

  • Wavelength: 254 nm (Pyrimidine absorption) and 220 nm.

References
  • Suzuki-Miyaura Coupling Mechanisms & Dehalogenation

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Regioselective Iodination of Pyrazoles

    • Vasilevsky, S. F., et al. (2025).[1] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. PMC/NIH. Link (Note: Discusses CAN vs Lithiation selectivity).

  • Analytical Separation of Pyrazoles

    • Sielc Technologies.[2] (2018).[2][3] Separation of Pyrazole on Newcrom R1 HPLC column.Link

  • Crizotinib Intermediate Synthesis (Analogous Chemistry)

    • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine.Link

For further assistance, please upload your raw LCMS data files (.d or .raw) to the secure portal.

Sources

Optimization

Regioselective iodination of pyrazole precursors

Technical Support Center: Regioselective Iodination of Pyrazole Precursors Current Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-IOD-001 Introduction: The Pyrazole Paradox Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Iodination of Pyrazole Precursors

Current Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-IOD-001

Introduction: The Pyrazole Paradox

Welcome to the technical support center. You are likely here because the pyrazole ring is deceptively simple. With three potential C-H activation sites (C3, C4, C5) and a nucleophilic nitrogen (N1), achieving regiocontrol is not about "adding iodine"—it is about controlling the electronic environment of the ring.

This guide treats the iodination of pyrazoles not as a single reaction, but as a decision matrix based on electronic activation (Electrophilic vs. Lithiation) and kinetic vs. thermodynamic control .

Module 1: C4-Selective Iodination (Electrophilic)

The "Standard" Route

Mechanism: Electrophilic Aromatic Substitution (


).
The C4 position is the most electron-rich site in the pyrazole ring. Under neutral or acidic conditions, electrophiles (

) naturally target C4.
Protocol A: NIS-Mediated Iodination (High Compatibility)

Best for: Acid-sensitive substrates or late-stage functionalization.

Reagents:

  • N-Iodosuccinimide (NIS)[1][2][3]

  • Acetonitrile (MeCN) or DMF

  • Catalytic TFA (Trifluoroacetic acid) – Optional, for deactivated rings.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equiv of pyrazole substrate in MeCN (0.1 M concentration).

  • Addition: Add 1.1 equiv of NIS in one portion at room temperature (RT).

    • Tech Note: If the pyrazole has electron-withdrawing groups (e.g., -CF3), add 10 mol% TFA to activate the NIS.

  • Monitoring: Stir at RT for 2–4 hours. Monitor via LCMS (C4-I product is significantly more lipophilic).

  • Workup: Dilute with EtOAc, wash with 10%

    
     (to quench iodine), then brine.
    
Protocol B: CAN-Mediated Oxidative Iodination

Best for: Electron-deficient pyrazoles (e.g., 3-trifluoromethylpyrazoles).

Reagents:

  • 
     (0.6 equiv)[4]
    
  • Ceric Ammonium Nitrate (CAN) (0.6 equiv)[4]

  • Acetonitrile (Reflux)[2][3]

Critical Causality: CAN acts as a Single Electron Transfer (SET) oxidant, generating a highly reactive iodonium radical cation or


 species capable of overcoming the deactivated nature of 

-substituted pyrazoles [1].

Module 2: C5-Selective Iodination (Lithiation)

The "Directed" Route [4]

Mechanism: Directed Ortho Metalation (DoM) / Deprotonation. The C5 proton is the most acidic (pKa ~19-23) due to the inductive effect of the adjacent N1. However, this requires the N1 position to be blocked.

Mandatory Prerequisite: N1 must be substituted (Alkyl, Aryl, SEM, THP). Do not attempt on N-H pyrazoles (you will simply deprotonate the nitrogen).

Step-by-Step Workflow:

  • Preparation: Flame-dry a flask under Argon/Nitrogen.

  • Solvent: Add anhydrous THF (0.2 M relative to substrate).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Critical: Higher temps lead to "Halogen Dance" or ring opening.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise.

    • Visual Cue: Solution often turns bright yellow/orange (formation of lithiated species).

    • Time: Stir for 30–60 mins at -78°C.

  • Trapping: Add

    
     (1.2 equiv, dissolved in THF) dropwise.
    
  • Quench: Allow to warm to RT, then quench with sat.

    
     and 
    
    
    
    .

Visualization: The Regioselectivity Decision Tree

PyrazoleIodination Start Start: Pyrazole Precursor N_Sub Is N1 Substituted? Start->N_Sub Target Target Position? N_Sub->Target Yes Protect Action: Protect N1 (SEM, THP, Methyl) N_Sub->Protect No (N-H) C4_Route C4-Iodination (Electrophilic) Target->C4_Route Target C4 C5_Route C5-Iodination (Lithiation) Target->C5_Route Target C5 Reagent_NIS Reagent: NIS or I2/CAN C4_Route->Reagent_NIS Mechanism_SEAr Mechanism: SEAr (Naturally Nucleophilic) Reagent_NIS->Mechanism_SEAr Reagent_BuLi Reagent: n-BuLi / -78°C then I2 C5_Route->Reagent_BuLi Protect->Target Mechanism_DoM Mechanism: Deprotonation (Most Acidic Proton) Reagent_BuLi->Mechanism_DoM

Figure 1: Decision matrix for selecting reaction conditions based on N-substitution and target regiochemistry.

Module 3: Troubleshooting & FAQs

Ticket #1: "I am getting a mixture of C3 and C4 iodides."

  • Diagnosis: This often happens in N-alkyl pyrazoles where the steric difference between C3 and C5 is minimal, or if the "Halogen Dance" is occurring during lithiation.

  • Solution:

    • If using NIS (Electrophilic): Switch to a bulkier N-protecting group (e.g., Trityl or THP) to sterically shield the adjacent carbon (C5), forcing iodination to C4.

    • If using Lithiation: Ensure temperature is strictly -78°C . At > -40°C, the iodine can migrate from C5 to C4 or C3 via the "Halogen Dance" mechanism (thermodynamic equilibration) [3].

Ticket #2: "My reaction works on the bench but fails on scale-up (Lithiation)."

  • Diagnosis: Heat transfer inefficiency. The exotherm from n-BuLi addition raised the internal temp above -60°C, causing decomposition or loss of regiocontrol.

  • Solution: Use a cryo-probe to monitor internal temperature, not just the bath. Add n-BuLi at a rate where internal temp never exceeds -70°C.

Ticket #3: "Can I iodinate C3 selectively?"

  • Diagnosis: C3 is the most difficult position to access directly.

  • Solution:

    • Block C5: If C5 is substituted (e.g., Methyl), lithiation will occur at C3 (if N1 is blocked with a non-directing group).

    • Halogen Dance: Iodinate C5 (via lithiation), then treat with catalytic base (LDA) to induce migration to the thermodynamically more stable C3 position (if applicable for your specific substitution pattern).

Ticket #4: "I can't separate the product from the succinimide byproduct."

  • Solution: Wash the organic layer with water three times (succinimide is water-soluble). Alternatively, triturate the crude solid with cold ether; succinimide often remains while the iodopyrazole dissolves (or vice versa, depending on lipophilicity).

Comparative Data: Reagent Selection

MethodReagentsPrimary TargetConditionsKey Advantage
Electrophilic NIS / MeCNC4 RT, MildHigh functional group tolerance.
Oxidative

/ CAN
C4 RefluxWorks on electron-deficient rings (

).[2][5]
Lithiation n-BuLi /

C5 -78°CExclusive regioselectivity for C5.
Green

/

C4 Water, RTEco-friendly, no organic waste.

References

  • Rodríguez-Franco, M. I., et al. "Regioselective Iodination of Pyrazoles: The Role of Ceric Ammonium Nitrate."[5][6] Tetrahedron Letters, vol. 42, no. 5, 2001.

  • Vedsø, P., et al. "Regioselective Lithiation of N-Substituted Pyrazoles." Journal of Organic Chemistry, vol. 64, no. 1, 1999.

  • Schnürch, M., et al. "Halogen Dance Reactions on Heterocycles." Chemical Reviews, vol. 107, no. 11, 2007.

  • Jasiński, M., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: Regioselective Synthesis of 4-/5-Iodides."[6][7] RSC Advances, 2015.[6]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Significance of Pyrazolylpyrimidine Scaffolds in Modern Drug Discovery

A Comparative Guide to the Reactivity of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine and its Bromo Analogs in Cross-Coupling Reactions The pyrazolylpyrimidine core is a privileged scaffold in medicinal chemistry, forming the st...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine and its Bromo Analogs in Cross-Coupling Reactions

The pyrazolylpyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically relevant therapeutics. Its prevalence is largely due to its ability to engage in a variety of hydrogen bonding and pi-stacking interactions with biological targets, leading to high-potency modulators of kinases, G-protein coupled receptors, and other enzyme classes. The functionalization of this core, particularly at the C3-position of the pyrazole ring, is a critical step in the drug discovery process, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

This guide provides an in-depth comparison of the reactivity of two key intermediates, 4-(3-iodo-1H-pyrazol-4-yl)pyrimidine and its bromo analog, in three of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Understanding the relative reactivity of these halogenated precursors is paramount for designing efficient and robust synthetic routes to novel drug candidates.

The Fundamental Principle: Carbon-Halogen Bond Lability

The disparate reactivity between the iodo and bromo analogs is rooted in the fundamental differences in their carbon-halogen bond strengths. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This seemingly subtle difference has profound implications for the kinetics of palladium-catalyzed cross-coupling reactions. The generally accepted trend for reactivity in these transformations is C-I > C-Br > C-Cl, a direct consequence of the ease of the initial, and often rate-determining, oxidative addition step.[1]

In this step, a low-valent palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition compared to the C-Br bond, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. For a substrate like 4-(3-halopyrazol-4-yl)pyrimidine, this reaction is instrumental in introducing aryl and heteroaryl moieties.

Table 1: Representative Comparison of Iodo vs. Bromo Analogs in Suzuki-Miyaura Coupling

Halogen (X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Iodo (I)Pd(PPh₃)₄ (2 mol%)Cs₂CO₃DME/H₂O900.5 - 285 - 95
Bromo (Br)XPhos Pd G2 (5 mol%)K₂CO₃Dioxane/H₂O1104 - 1270 - 85

Note: The data in this table is a composite representation based on typical conditions and outcomes for similar substrates and is intended for illustrative purposes.[3][5]

The enhanced reactivity of the iodo analog can be a significant advantage, particularly in complex, multi-step syntheses where maximizing yield at each step is critical.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

This protocol is adapted from established procedures for the microwave-assisted Suzuki coupling of iodo-pyrazoles.[3]

Materials:

  • 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Cesium Carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add 4-(3-iodo-1H-pyrazol-4-yl)pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.5 equiv).

  • Add Pd(PPh₃)₄ (2-3 mol%).

  • Add DME and water in a 4:1 ratio to achieve a suitable concentration.

  • Seal the vial and purge with nitrogen or argon.

  • Place the vial in a microwave reactor and irradiate at 90-100°C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynylated heterocycles, a motif of increasing interest in medicinal chemistry. The reaction couples a terminal alkyne with an aryl or vinyl halide.

Similar to the Suzuki reaction, the iodo-substituted pyrazolylpyrimidine is expected to be significantly more reactive than its bromo counterpart in Sonogashira couplings.[6][7] This allows for the use of milder conditions and often avoids the need for highly active and expensive catalyst systems.

Table 2: Representative Comparison of Iodo vs. Bromo Analogs in Sonogashira Coupling

Halogen (X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Iodo (I)PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)TriethylamineDMF25 - 501 - 480 - 92
Bromo (Br)Pd(OAc)₂ (5 mol%), XPhos (10 mol%), CuI (10 mol%)Cs₂CO₃Dioxane80 - 1006 - 1865 - 80

Note: The data in this table is a composite representation based on typical conditions and outcomes for similar substrates and is intended for illustrative purposes.[6][8]

Experimental Protocol: Sonogashira Coupling of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

This protocol is based on standard conditions for the Sonogashira coupling of iodo-heterocycles.[6]

Materials:

  • 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

  • Terminal alkyne

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-(3-iodo-1H-pyrazol-4-yl)pyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous, degassed DMF, followed by the terminal alkyne (1.2 equiv) and triethylamine (3.0 equiv).

  • Stir the reaction mixture at room temperature or warm to 40-50°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds.[9][10] While the general reactivity trend of I > Br holds, the choice of halogen can sometimes be more nuanced in this reaction. Aryl iodides, while more reactive, can sometimes lead to catalyst inhibition through the formation of stable palladium-iodide species.[11] However, with the advent of modern, highly active ligands, this is often overcome, and the iodo-analog generally provides a more facile route to the desired amine product.

For the bromo-analog, more forcing conditions, including higher temperatures and more electron-rich, bulky phosphine ligands, are often necessary to achieve comparable yields to the iodo-analog.[12][13]

Table 3: Representative Comparison of Iodo vs. Bromo Analogs in Buchwald-Hartwig Amination

Halogen (X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Iodo (I)Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄Toluene80 - 1002 - 675 - 90
Bromo (Br)Pd₂(dba)₃ (4 mol%), tBuDavePhos (8 mol%)NaOtBuDioxane100 - 12012 - 2460 - 75

Note: The data in this table is a composite representation based on typical conditions and outcomes for similar substrates and is intended for illustrative purposes.[11][12]

Experimental Protocol: Buchwald-Hartwig Amination of 4-(3-Bromo-1H-pyrazol-4-yl)pyrimidine

This protocol is adapted from procedures for the amination of bromo-heterocycles.[12]

Materials:

  • 4-(3-Bromo-1H-pyrazol-4-yl)pyrimidine

  • Amine

  • Pd₂(dba)₃

  • tBuDavePhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous dioxane

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (4 mol%) and tBuDavePhos (8 mol%).

  • Add anhydrous dioxane and stir for 10 minutes at room temperature to pre-form the catalyst.

  • Add 4-(3-bromo-1H-pyrazol-4-yl)pyrimidine (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Seal the tube and heat the reaction mixture to 110°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII R-X RedElim Reductive Elimination Pd0->RedElim R-R' OxAdd Oxidative Addition PdII_R R-Pd(II)-R' Ln PdII->PdII_R R'-B(OR)₂ Base Transmetal Transmetalation PdII_R->Pd0 Product R-R' Substrate R-X Boronic R'-B(OR)₂ Base Base

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Sonogashira_Cycle Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII R-X RedElim Reductive Elimination Pd0->RedElim R-C≡CR' OxAdd Oxidative Addition PdII_R R-Pd(II)-C≡CR' Ln PdII->PdII_R Cu-C≡CR' Transmetal Transmetalation PdII_R->Pd0 Product R-C≡CR' Substrate R-X Alkyne H-C≡CR' CuI CuI

Caption: Generalized Catalytic Cycle for the Sonogashira Reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII R-X RedElim Reductive Elimination Pd0->RedElim R-NHR' OxAdd Oxidative Addition PdII_Amine R-Pd(II)-N(H)R' Ln PdII->PdII_Amine H₂NR' Base AmineCoord Amine Coordination PdII_Amine->Pd0 Product R-NHR' Substrate R-X Amine H₂NR' Base Base

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Conclusion and Recommendations

The choice between 4-(3-iodo-1H-pyrazol-4-yl)pyrimidine and its bromo analog as a synthetic precursor will depend on a variety of factors, including cost, availability, and the specific requirements of the synthetic route. However, based on the fundamental principles of C-X bond activation in palladium catalysis and a wealth of experimental evidence from related systems, a clear hierarchy of reactivity emerges.

The iodo-substituted pyrazolylpyrimidine is the more reactive substrate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This enhanced reactivity translates into several practical advantages for the research scientist:

  • Milder Reaction Conditions: The use of lower temperatures and less reactive bases can improve the functional group tolerance of a reaction.

  • Shorter Reaction Times: Increased reaction rates can lead to higher throughput and more efficient use of resources.

  • Lower Catalyst Loadings: The ability to use less of the expensive palladium catalyst can have a significant impact on the cost-effectiveness of a synthesis, particularly at scale.

Conversely, the bromo analog, while less reactive, is often more readily available and less expensive. For many applications, the more forcing conditions required for its coupling may be perfectly acceptable. However, for challenging transformations or in the context of sensitive substrates, the iodo analog is the superior choice.

Ultimately, a thorough understanding of the reactivity differences between these two valuable building blocks empowers the medicinal and process chemist to make informed decisions, leading to the development of more efficient, robust, and scalable synthetic routes to the next generation of pyrazolylpyrimidine-based therapeutics.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 776-780.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18073-18084.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • Some proprieties of Sonogashira cross‐coupling reaction. ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Pyrazolopyrimidine Isomers for Researchers and Drug Development Professionals

The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purines. This mimicry allows it to interact with a wide array of biological targe...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purines. This mimicry allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. The constitutional isomerism of the pyrazole ring fused to the pyrimidine ring gives rise to several distinct scaffolds, with pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines being the most extensively studied. The arrangement of nitrogen atoms within these bicyclic systems dictates their three-dimensional shape, electronic properties, and, consequently, their biological activity. This guide provides an in-depth comparison of the biological activities of these key pyrazolopyrimidine isomers, supported by experimental data, to aid researchers in the design and development of next-generation targeted therapies.

The Structural Landscape of Pyrazolopyrimidine Isomers

The versatility of the pyrazolopyrimidine core is underscored by the existence of multiple isomers, each with a unique nitrogen arrangement in the fused ring system. This structural diversity is a key asset for medicinal chemists, as it allows for the fine-tuning of interactions with biological targets.[1] The subtle yet significant differences in the isomers' structures can lead to profound variations in their biological profiles, including their mechanism of action and target selectivity.[1]

Below is a graphical representation of the core structures of the most biologically relevant pyrazolopyrimidine isomers.

Caption: Competitive inhibition of protein kinases by pyrazolopyrimidine isomers.

Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors: This isomer has been extensively explored for its kinase inhibitory potential. Ibrutinib, a pyrazolopyrimidine-based kinase inhibitor, is used for the treatment of B-cell cancers. [2]Studies have also identified pyrazolo[3,4-d]pyrimidines as potent inhibitors of CDK2, with some compounds showing activity comparable or superior to reference compounds like olomoucine and roscovitine. [3] Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors: This class of compounds has also demonstrated significant kinase inhibitory activity. They have been identified as effective inhibitors of various protein kinases, including Pim-1, a promising target for cancer therapy. [4]Furthermore, pyrazolo[1,5-a]pyrimidines have been developed as inhibitors of cyclin-dependent kinases. [5] The following table provides a comparative overview of the kinase inhibitory activities of different pyrazolopyrimidine isomers.

Isomer ClassTarget KinaseInhibitor/CompoundIC50Reference
Pyrazolo[3,4-d]pyrimidine CDK2Compounds 33a, 33bComparable to roscovitine[3]
EGFRCompound 174.18 µM[6]
Pyrazolo[1,5-a]pyrimidine Pim-1Compounds 9a/b, 11a/bNanomolar range[4]
TrkACompounds 8, 91.7 nM[7]
Pyrazolo[4,3-e]t[8][2][9]riazolo[1,5-c]pyrimidine CDK2/cyclin A2Compound 140.057 µM[10]
CDK2/cyclin A2Compound 130.081 µM[10]
Other Biological Activities

Beyond their anticancer and kinase inhibitory effects, pyrazolopyrimidine isomers have been investigated for a range of other biological activities.

  • Anti-inflammatory Activity: Pyrazolo[3,4-d]pyrimidines have shown potential as anti-inflammatory agents, primarily through the inhibition of COX-2 and the p38α-MAPK signaling pathway. [11]* Antimicrobial and Antiviral Activity: Both major isomers have been explored for their potential to combat infectious diseases. [1][11]* Adenosine Receptor Antagonism: Pyrazolo[4,3-e]t[8][2][9]riazolo[1,5-c]pyrimidine derivatives have been identified as highly potent and selective antagonists of the human A3 adenosine receptor. [12]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolopyrimidine test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (Example: CDK2/Cyclin A2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the CDK2/cyclin A2 enzyme, a specific substrate (e.g., histone H1), and ATP in a suitable buffer.

  • Inhibitor Addition: Add the pyrazolopyrimidine test compounds at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay (using [γ-³²P]ATP) or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Caption: A generalized workflow for a kinase inhibition assay.

Conclusion and Future Directions

The pyrazolopyrimidine scaffold, in its various isomeric forms, continues to be a rich source of biologically active compounds with significant therapeutic potential. The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine isomers, in particular, have demonstrated compelling anticancer and kinase inhibitory activities. The choice of the isomeric core profoundly influences the biological target profile and potency, offering a powerful tool for medicinal chemists to design selective and effective drug candidates.

Future research should continue to explore the vast chemical space of pyrazolopyrimidine derivatives. A deeper understanding of the structure-activity relationships for different isomers against a broader range of biological targets will be crucial. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their successful translation into clinical candidates. The development of novel synthetic methodologies will also play a key role in accessing new and diverse pyrazolopyrimidine derivatives for biological evaluation.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC.
  • Synthesis and Antitumor Activity of Novel Pyrazolo[3,4-D]Pyrimidine and their Tricyclic Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolot[8][2][9]riazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.

  • Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action. Taylor & Francis Online.
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed.
  • An Overview of Pyrazolopyrimidine Hybrids with Their Biological Activities. Ijaresm.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[8][2][9]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.

  • PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). Semantic Scholar.
  • Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives as highly potent and selective human A(3)
  • An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. PubMed.
  • Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[8][2][9]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. RSC Publishing.

Sources

Validation

X-ray crystallography of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine derivatives

Topic: Structural Profiling of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Derivatives: An X-ray Crystallography Guide Executive Summary In the high-stakes arena of kinase inhibitor development, the 4-(3-Iodo-1H-pyrazol-4-yl)py...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Profiling of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Derivatives: An X-ray Crystallography Guide

Executive Summary

In the high-stakes arena of kinase inhibitor development, the 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine scaffold represents a critical "privileged structure." Unlike its chloro- or fluoro-analogs, the iodine derivative offers a dual advantage: a massive


-hole for high-affinity halogen bonding and significant anomalous scattering power for ab initio crystallographic phasing.

This guide serves as a technical manual for researchers utilizing X-ray crystallography to characterize this class of compounds. We objectively compare this method against solution-state NMR and computational docking, demonstrating why X-ray diffraction is the non-negotiable standard for resolving the specific tautomeric and conformational ambiguities inherent to this scaffold.

Technical Context: The Iodine Advantage & Tautomeric Challenge

The Structural Problem

The core challenge with 4-(pyrazol-4-yl)pyrimidine derivatives is annular tautomerism . The pyrazole proton can reside on


 or 

.[1][2]
  • Solution State (NMR): Often presents a dynamic average or solvent-dependent mixture, obscuring the bioactive conformation.

  • Solid State (X-ray): Freezes the thermodynamically preferred tautomer, often stabilized by intermolecular halogen bonds unique to the iodine derivative.

The Iodine Factor ( -hole)

The 3-iodo substituent is not merely a steric blocker. It functions as a Lewis acid via its


-hole (a region of positive electrostatic potential opposite the C-I bond).
  • Mechanism: The iodine atom donates this "hole" to nucleophiles (e.g., Pyrimidine

    
     or backbone carbonyls), creating a directional interaction (
    
    
    
    ) that locks the conformation more rigidly than hydrogen bonding.

Comparative Analysis: X-ray vs. Alternatives

This section objectively compares X-ray crystallography against alternative structural determination methods for this specific derivative class.

Table 1: Methodological Performance Comparison
FeatureX-ray Crystallography (Recommended)Solution NMR (

)
Computational Docking (DFT)
Tautomer Identification Definitive. Direct observation of

electron density and

bond lengths.
Ambiguous. Fast exchange often yields averaged signals; requires low-temp studies.Predictive. Heavily dependent on basis set and solvation model accuracy.
Halogen Bond Metrics Precise. Measures

angles and distances

.
Indirect. Inferred from chemical shift perturbations; lacks geometric vector data.Variable. Standard force fields often underestimate

-hole directionality.
Sample Requirement High (Single Crystal,

mm).
Medium (

mg dissolved).
None (Virtual).
3D Conformation Absolute. Defines the dihedral angle between pyrazole and pyrimidine rings.Relative. Derived from NOE constraints; flexible linkers cause uncertainty.Hypothetical. Generates ensembles rather than a single ground state.

Experimental Protocol: Crystallization & Data Collection

To ensure high-quality diffraction data for iodine-containing planar systems, follow this validated workflow.

Phase 1: Synthesis & Purification
  • Pre-requisite: Purity

    
     (HPLC). Iodine-carbon bonds are photolabile; protect samples from direct sunlight.
    
  • Synthesis Note: Typically achieved via Suzuki-Miyaura coupling of 4-chloropyrimidine and 3-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-1-yl)-1H-pyrazole.

Phase 2: Crystallization Strategy (The "Layering" Method)

Planar heteroaromatics tend to stack too quickly, causing twinning. We use a Liquid-Liquid Diffusion method to slow nucleation.

  • Dissolution: Dissolve

    
     mg of the derivative in 
    
    
    
    mL of Dichloromethane (DCM) or THF . (DCM is preferred for solubility).
  • Layering: Carefully layer

    
     mL of n-Hexane  or Pentane  on top. Do not mix.
    
  • Equilibration: Seal the vial with parafilm (poke 1 small hole for slow evaporation/pressure release) and store at

    
    C in the dark.
    
  • Harvesting: Block-like crystals typically appear within 48-72 hours.

Phase 3: Data Collection (Mo vs. Cu Source)
  • Recommendation: Use a Molybdenum (Mo-K

    
    )  source (
    
    
    
    Å).
  • Reasoning: Iodine (

    
    ) has a high absorption coefficient. Cu-radiation causes significant absorption errors, requiring aggressive face-indexing corrections. Mo radiation minimizes this while still allowing the Iodine's anomalous signal to assist in phasing if molecular replacement models are insufficient.
    

Data Presentation & Analysis

When publishing your results, structure your data to highlight the specific interactions mediated by the iodine atom.

Table 2: Key Structural Metrics to Report
MetricTarget Value / RangeSignificance
C-I Bond Length

Å
Standard for

hybridized Carbon-Iodine.
C-I

N Distance

Å
Significantly shorter than sum of vdW radii (

Å), indicating strong Halogen Bond.
C-I

N Angle

Linearity confirms

-hole interaction nature.
N-N Bond Lengths

Å
Asymmetry in the pyrazole ring confirms the tautomer state (

vs

).
Dihedral Angle

Twist between Pyrimidine and Pyrazole rings (relieves steric strain of Iodine).

Visualizations

Diagram 1: Crystallization & Characterization Workflow

G Start Crude Derivative (>95% Purity) Solvent Dissolution (DCM or THF) Start->Solvent Layer Layering (n-Hexane) Solvent->Layer Growth Crystal Growth (4°C, Dark, 72h) Layer->Growth Check Microscopy Check (Polarized Light) Growth->Check Check->Solvent Amorphous/Twin Diffraction X-ray Diffraction (Mo-Kα Source) Check->Diffraction Single Crystal Phasing Phasing (SAD/MR) Diffraction->Phasing Structure Final Structure (CIF Output) Phasing->Structure

Caption: Optimized workflow for obtaining diffraction-quality single crystals of iodine-substituted heterocycles.

Diagram 2: Interaction Network (Halogen vs. Hydrogen Bonding)

Interactions cluster_0 Competitive Binding Modes Iodine Iodine (σ-hole donor) Acceptor1 Pyrimidine N (Neighbor Molecule) Iodine->Acceptor1 Halogen Bond (Strictly Linear, ~175°) PyrazoleNH Pyrazole N-H (H-bond donor) Acceptor2 Carbonyl O (Backbone/Solvent) PyrazoleNH->Acceptor2 Hydrogen Bond (Flexible, ~160°)

Caption: The dual-interaction capability of the 3-iodo-pyrazole scaffold, showing competitive Halogen and Hydrogen bonding pathways.

References

  • Vertex Pharmaceuticals. (2013). Crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine derivatives. National Institutes of Health (NIH). Link

  • MDPI Crystals. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. MDPI. Link

  • Royal Society of Chemistry. (2020). Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state.[3] RSC Advances. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine.[4] Merck KGaA. Link

  • ResearchGate. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.[5] Tetrahedron Letters. Link

Sources

Comparative

Technical Comparison Guide: Efficacy of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine Derived Kinase Inhibitors

Executive Summary: The Scaffold Advantage The chemical entity 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine represents a critical "privileged scaffold" in modern kinase inhibitor discovery. It serves as the synthetic linchpin for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The chemical entity 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine represents a critical "privileged scaffold" in modern kinase inhibitor discovery. It serves as the synthetic linchpin for Second-Generation BRAF Inhibitors , most notably Encorafenib (LGX818) .

Unlike first-generation inhibitors (e.g., Vemurafenib), compounds derived from this 3-iodo precursor utilize the iodine position as a modular handle to introduce specific pharmacophores (such as sulfonamide-functionalized aryl groups). This structural modification drastically improves binding residence time and reduces paradoxical MAPK pathway activation in wild-type BRAF tissues—the two primary failure modes of earlier therapies.

This guide objectively compares the efficacy of compounds based on this scaffold against standard-of-care alternatives, providing validated protocols for assessing their superior kinetic profiles in cell-based assays.

Mechanistic Profile & Signaling Pathway[1]

The efficacy of this scaffold lies in its ability to lock the kinase in an inactive conformation for extended periods. The 3-iodo moiety allows for the attachment of a "tail" that occupies the hydrophobic back-cleft of the ATP-binding pocket, a feature absent in first-gen inhibitors.

Pathway Visualization: BRAF V600E Blockade

The following diagram illustrates the interruption of the RAS-RAF-MEK-ERK signaling cascade by scaffold-derived inhibitors.

BRAF_Pathway cluster_inhibitor Scaffold Mechanism GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK RAS RAS-GTP (Active) RTK->RAS BRAF_Mut BRAF (V600E) Constitutively Active RAS->BRAF_Mut Independent in V600E Inhibitor Encorafenib (3-Iodo-Scaffold Derivative) Inhibitor->BRAF_Mut ATP Competition MEK MEK1/2 (Phosphorylated) Inhibitor->MEK Inhibits Downstream Signaling Complex Inhibitor-BRAF Complex (Long Residence Time) BRAF_Mut->Complex Binding BRAF_Mut->MEK Phosphorylation ERK ERK1/2 (Phosphorylated) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Schematic of BRAF V600E inhibition. The scaffold-derived inhibitor binds BRAF, preventing MEK phosphorylation and halting the proliferation cascade.

Comparative Efficacy Analysis

The data below contrasts Encorafenib (the primary derivative of the 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine scaffold) with Vemurafenib (First-Gen) and Dabrafenib .

Table 1: Biochemical and Cellular Potency[2]
FeatureEncorafenib (Scaffold-Derived)Vemurafenib (Comparator A)Dabrafenib (Comparator B)
Scaffold Type Pyrazol-4-yl-Pyrimidine AzaindoleThiazole
BRAF V600E IC50 (Biochemical)0.35 nM 31 nM0.8 nM
Cellular IC50 (A375 Melanoma)< 4 nM ~200 nM~6 nM
Dissociation Half-Life (Residence Time)> 30 Hours ~1 Hour~2 Hours
Paradoxical Activation (WT cells)Low HighModerate

Key Insight: The dissociation half-life (>30h) is the defining characteristic of this scaffold class. The 3-iodo precursor allows synthesis of a molecule that fits the "DFG-in" conformation so tightly that it essentially acts as a pseudo-irreversible inhibitor, preventing pathway reactivation even after drug clearance.

Experimental Protocols

To validate the efficacy of compounds based on the 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine scaffold, researchers should utilize the following self-validating workflows.

Protocol A: High-Sensitivity Cell Viability Assay (A375)

Objective: Determine cellular potency (EC50) in BRAF-dependent lines.

  • Cell Seeding: Seed A375 (BRAF V600E) cells at 2,000 cells/well in 96-well plates using DMEM + 10% FBS.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Preparation:

    • Dissolve the 3-iodo-derived compound (e.g., Encorafenib) in DMSO to 10 mM.

    • Perform a 1:3 serial dilution (9 points) starting at 1 µM.

    • Control: Include Vemurafenib (10 µM start) as a positive control and DMSO (0.1%) as a vehicle control.

  • Treatment: Add compounds to cells (Final DMSO concentration < 0.2%). Incubate for 72 hours .

  • Readout: Add CellTiter-Glo® reagent (Promega). Shake for 10 min. Read luminescence.

  • Validation: The Z-factor must be > 0.5. The IC50 of Vemurafenib should fall within 100–300 nM.

Protocol B: Phospho-ERK (pERK) Inhibition Western Blot

Objective: Confirm pathway shutdown.

  • Treatment: Treat A375 cells with EC90 concentration of the test compound for 1, 6, and 24 hours.

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitor Cocktail (Roche).

  • Detection:

    • Primary Ab: Anti-pERK1/2 (Thr202/Tyr204) [CST #4370].

    • Loading Control: Anti-Total ERK or GAPDH.

  • Analysis: A successful scaffold derivative will show complete ablation of pERK at 1 hour and sustained suppression at 24 hours , unlike Vemurafenib which may show signal recovery (rebound).

Experimental Workflow Diagram

Assay_Workflow Start Compound Library (3-Iodo Derivatives) Dilution Serial Dilution (DMSO) Start->Dilution Seeding Seed A375 Cells (96-well) Dilution->Seeding Add Drug Incubation 72h Incubation @ 37°C Seeding->Incubation Readout CellTiter-Glo Luminescence Incubation->Readout Analysis Calculate IC50 & Z-Factor Readout->Analysis

Caption: Step-by-step workflow for high-throughput viability screening of scaffold derivatives.

Troubleshooting & Optimization

  • Solubility Issues: The 3-iodo-1H-pyrazol-4-yl scaffold is lipophilic. If precipitation occurs in media, ensure the pre-dilution step is done in culture media immediately before addition to cells, or use a cyclodextrin carrier.

  • Assay Drift: If IC50 values shift, check the cell passage number. A375 cells >20 passages may develop secondary resistance mechanisms (e.g., NRAS mutations).

  • Synthesis Note: For chemists using the 4-(3-iodo...) intermediate, the iodine is labile. Avoid high-temperature basic conditions for extended periods during coupling; Suzuki-Miyaura coupling at 80°C is the standard optimized route.

References

  • Delord, J. P., et al. (2017). "Clinical activity and safety of the combination of encorafenib and binimetinib in patients with BRAF-mutant melanoma." The Lancet Oncology. Link

  • Stuart, D. D., et al. (2013). "Preclinical profile of LGX818: A potent and selective RAF kinase inhibitor." Cancer Research. Link

  • Array BioPharma Inc. (2012). "Patent US8501758B2: Pyrazolyl-pyrimidine derivatives as kinase inhibitors." Google Patents. Link

  • Koop, E. A., et al. (2016). "The role of residence time in the efficacy of the BRAF inhibitor encorafenib." Oncotarget. Link

  • Adelmann, C. H., et al. (2016). "Comparative profiles of BRAF inhibitors: the paradox of paradoxical activation." Nature Reviews Cancer. Link

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